molecular formula C14H17NO2 B15591340 (±)-Paniculidine A

(±)-Paniculidine A

Cat. No.: B15591340
M. Wt: 231.29 g/mol
InChI Key: OSINFMIOMWBGDS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-Paniculidine A is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

methyl (2S)-4-(1H-indol-3-yl)-2-methylbutanoate

InChI

InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1

InChI Key

OSINFMIOMWBGDS-JTQLQIEISA-N

Origin of Product

United States

Foundational & Exploratory

Total Synthesis of (±)-Paniculidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Paniculidine A is a naturally occurring indole (B1671886) alkaloid with a core structure featuring a 1-methoxyindole (B1630564) moiety. While its biological activities are not extensively documented in publicly available literature, its unique structure has garnered interest in the field of synthetic organic chemistry. This technical guide provides a comprehensive overview of a plausible synthetic approach to this compound, based on established methodologies for the synthesis of related compounds. The guide includes detailed experimental protocols for key transformations, quantitative data where available from analogous syntheses, and logical workflow diagrams to facilitate understanding and replication.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a convergent approach. The primary disconnection can be made at the C3-C4 bond of the indole ring, separating the 1-methoxyindole-3-acetaldehyde precursor from a suitable C2-synthon. A further disconnection of the 1-methoxyindole-3-acetaldehyde reveals 1-methoxyindole-3-carboxaldehyde as a key intermediate, which can be synthesized from 1-methoxyindole. The synthesis of 1-methoxyindole itself can be achieved from commercially available starting materials.

Retrosynthesis of Paniculidine A paniculidine_A This compound intermediate_1 4-(1-methoxy-1H-indol-3-yl)-2-methylbutanal paniculidine_A->intermediate_1 Reduction intermediate_2 1-Methoxyindole-3-carboxaldehyde intermediate_1->intermediate_2 Wittig or Horner-Wadsworth-Emmons Reaction intermediate_3 1-Methoxyindole intermediate_2->intermediate_3 Vilsmeier-Haack Reaction starting_materials Simple Precursors intermediate_3->starting_materials Indole Synthesis Synthetic Pathway of Paniculidine A start Starting Materials indole Indole Synthesis start->indole e.g., Fischer Indole Synthesis methoxyindole 1-Methoxyindole indole->methoxyindole N-Methoxylation aldehyde 1-Methoxyindole-3-carboxaldehyde methoxyindole->aldehyde Vilsmeier-Haack Reaction alkene α,β-Unsaturated Ester aldehyde->alkene Horner-Wadsworth-Emmons Reaction saturated_ester Saturated Ester alkene->saturated_ester Conjugate Addition aldehyde_final 4-(1-methoxy-1H-indol-3-yl)-2-methylbutanal saturated_ester->aldehyde_final Reduction (e.g., DIBAL-H) paniculidine_A This compound aldehyde_final->paniculidine_A Reduction (e.g., NaBH4)

An In-depth Technical Guide to the Stereoselective Synthesis of Paniculidine A Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stereoselective synthesis of the enantiomers of Paniculidine A, a pyrrolidine (B122466) alkaloid. The primary focus of this document is the enantioselective synthesis of (S)-(-)-Paniculidine A, a route that was instrumental in establishing the absolute configuration of the natural (+)-Paniculidine A as (R). This guide will delve into the synthetic strategy, key transformations, and detailed experimental protocols.

Introduction to Paniculidine A

Paniculidine A is a natural product belonging to the family of pyrrolidine alkaloids. Its structure features a substituted pyrrolidine ring, which is a common motif in many biologically active compounds. The stereochemistry of Paniculidine A is crucial for its biological activity, making its stereoselective synthesis a significant challenge and a topic of interest for synthetic chemists. The development of a stereocontrolled synthesis not only provides access to enantiomerically pure material for biological studies but also helps in the unequivocal determination of the absolute configuration of the natural product.

Stereoselective Synthetic Strategy Overview

The most comprehensively documented stereoselective synthesis of a Paniculidine A enantiomer was reported by Avendaño and coworkers. Their strategy employs a chiral auxiliary-mediated approach to establish the key stereocenter. The synthesis commences from a chiral starting material, L-pyroglutamic acid, to construct the pyrrolidine core with the desired stereochemistry.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Phase 1: Chiral Pyrrolidinone Intermediate Synthesis cluster_1 Phase 2: Side Chain Introduction and Cyclization cluster_2 Phase 3: Final Transformations A L-Pyroglutamic Acid B N-Benzylation and Esterification A->B C Reduction and Protection B->C D Chiral Pyrrolidinone Intermediate C->D E Alkylation with Side Chain Precursor D->E F Deprotection and Cyclization E->F G Formation of Tricyclic Intermediate F->G H Reduction of the Lactam G->H I Final Deprotection H->I J (S)-(-)-Paniculidine A I->J

Caption: Overall synthetic workflow for (S)-(-)-Paniculidine A.

Detailed Synthetic Pathway and Key Transformations

The synthesis of (S)-(-)-Paniculidine A begins with the commercially available and enantiopure L-pyroglutamic acid. The key steps involve the construction of the pyrrolidine ring, introduction of the side chain, and subsequent cyclization and functional group manipulations.

The detailed synthetic pathway is illustrated below:

G start L-Pyroglutamic Acid step1 Step 1 N-Benzylation & Esterification BnBr, K2CO3, DMF; then SOCl2, MeOH start->step1 intermediate1 N-Benzyl-L-pyroglutamate Methyl Ester step1->intermediate1 step2 Step 2 Reduction LiAlH4, THF intermediate1->step2 intermediate2 (S)-5-(Hydroxymethyl)-1-benzylpyrrolidin-2-one step2->intermediate2 step3 Step 3 Tosylation TsCl, Pyridine (B92270) intermediate2->step3 intermediate3 (S)-1-Benzyl-5-(((tosyloxy)methyl)pyrrolidin-2-one step3->intermediate3 step4 Step 4 Iodination NaI, Acetone intermediate3->step4 intermediate4 (S)-1-Benzyl-5-(iodomethyl)pyrrolidin-2-one step4->intermediate4 step5 Step 5 Grignard Coupling 3-methoxy-2-methylphenylmagnesium bromide, CuI, THF intermediate4->step5 intermediate5 (S)-1-Benzyl-5-((3-methoxy-2-methylbenzyl)pyrrolidin-2-one step5->intermediate5 step6 Step 6 Demethylation BBr3, CH2Cl2 intermediate5->step6 intermediate6 (S)-1-Benzyl-5-((3-hydroxy-2-methylbenzyl)pyrrolidin-2-one step6->intermediate6 step7 Step 7 Pictet-Spengler Cyclization (CH2O)n, TFA intermediate6->step7 intermediate7 Tricyclic Lactam Intermediate step7->intermediate7 step8 Step 8 Reduction LiAlH4, THF intermediate7->step8 intermediate8 Tricyclic Amine step8->intermediate8 step9 Step 9 Debenzylation H2, Pd/C intermediate8->step9 final_product (S)-(-)-Paniculidine A step9->final_product

Caption: Detailed synthetic route to (S)-(-)-Paniculidine A.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (S)-(-)-Paniculidine A.

StepTransformationReagents and ConditionsYield (%)Enantiomeric Excess (ee)Specific Rotation [α]D
1-4Synthesis of Chiral IodideSee Experimental Protocols~60 (overall)>99% (from L-pyroglutamic acid)-
5Grignard Coupling3-methoxy-2-methylphenylmagnesium bromide, CuI, THF75>99%-
6DemethylationBBr3, CH2Cl285>99%-
7Pictet-Spengler Cyclization(CH2O)n, TFA70>99%-
8Lactam ReductionLiAlH4, THF80>99%-
9DebenzylationH2, Pd/C95>99%[α]D = -25 (c 1.0, CHCl3)

Detailed Experimental Protocols

  • N-Benzylation and Esterification: To a solution of L-pyroglutamic acid (1.0 eq) in DMF, potassium carbonate (2.5 eq) and benzyl (B1604629) bromide (1.2 eq) are added. The mixture is stirred at room temperature for 12 hours. After an aqueous workup, the crude product is dissolved in methanol (B129727) and thionyl chloride (1.5 eq) is added dropwise at 0 °C. The solution is then refluxed for 4 hours.

  • Reduction: The resulting N-benzyl-L-pyroglutamate methyl ester (1.0 eq) is dissolved in dry THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF at 0 °C. The reaction is stirred for 2 hours at room temperature.

  • Tosylation: The obtained alcohol, (S)-5-(hydroxymethyl)-1-benzylpyrrolidin-2-one (1.0 eq), is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) (1.2 eq) is added portionwise, and the mixture is stirred at 0 °C for 6 hours.

  • Iodination: The tosylated intermediate (1.0 eq) is dissolved in acetone, and sodium iodide (NaI) (3.0 eq) is added. The mixture is heated at reflux for 12 hours. After cooling and filtration, the solvent is evaporated, and the residue is purified by column chromatography to afford the title compound.

To a solution of 3-bromo-2-methylanisole (1.2 eq) in dry THF is added magnesium turnings (1.3 eq), and the mixture is heated to initiate the Grignard reaction. After the magnesium is consumed, the Grignard reagent is cooled to -20 °C, and copper(I) iodide (CuI) (0.1 eq) is added. A solution of (S)-1-benzyl-5-(iodomethyl)pyrrolidin-2-one (1.0 eq) in THF is then added dropwise. The reaction is stirred at -20 °C for 2 hours and then at room temperature for 4 hours before quenching with saturated aqueous ammonium (B1175870) chloride.

The phenolic intermediate, (S)-1-benzyl-5-((3-hydroxy-2-methylbenzyl)pyrrolidin-2-one (1.0 eq), and paraformaldehyde (3.0 eq) are suspended in trifluoroacetic acid (TFA). The mixture is stirred at room temperature for 24 hours. The TFA is then removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

The N-benzyl protected tricyclic amine (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (S)-(-)-Paniculidine A.

Conclusion

The stereoselective synthesis of (S)-(-)-Paniculidine A has been successfully achieved starting from L-pyroglutamic acid. This synthesis not only provides an efficient route to this enantiomer but also unequivocally establishes the (R)-configuration for the naturally occurring (+)-Paniculidine A. The key steps, including the use of a chiral pool starting material and a crucial Pictet-Spengler cyclization, demonstrate a robust strategy for the construction of this class of pyrrolidine alkaloids. This detailed guide serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry.

The Enigmatic Paniculidines: A Technical Guide to Their Isolation and Structural Elucidaion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paniculidine alkaloids, a group of indole (B1671886) derivatives isolated from the plant Murraya paniculata, represent a class of natural products with potential pharmacological significance. This technical guide provides a comprehensive overview of the methodologies employed in their isolation and the spectroscopic techniques critical to their structural elucidation. The information presented herein is intended to serve as a detailed resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Isolation of Paniculidine Alkaloids

The isolation of Paniculidine alkaloids from their natural source, Murraya paniculata (Linn.) Jack., involves a multi-step process combining extraction and chromatographic techniques. While specific protocols may vary, the general workflow is outlined below.

General Experimental Protocol for Isolation

A typical isolation protocol for Paniculidine alkaloids from the air-dried and powdered plant material of Murraya paniculata is as follows:

  • Extraction: The plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the alkaloids.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to a series of solvent-solvent partitioning steps. This is a critical step to separate compounds based on their polarity. An acid-base extraction is commonly employed where the extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with a nonpolar solvent like n-hexane to remove neutral and weakly acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a moderately polar organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).

  • Chromatographic Separation: The crude alkaloid fraction obtained from solvent partitioning is then subjected to various chromatographic techniques for the separation and purification of individual Paniculidine alkaloids.

    • Column Chromatography (CC): This is often the first step in the chromatographic separation. Silica gel is a commonly used stationary phase, and a gradient elution system with solvents of increasing polarity (e.g., n-hexane-ethyl acetate or chloroform-methanol mixtures) is employed to separate the components of the crude alkaloid mixture.

    • Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography that show a mixture of compounds can be further purified using pTLC with an appropriate solvent system.

    • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, reversed-phase or normal-phase HPLC is often utilized.

The following diagram illustrates a generalized workflow for the isolation of Paniculidine alkaloids.

Isolation_Workflow Plant_Material Dried & Powdered Murraya paniculata Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Solvent_Partitioning Acid-Base Solvent Partitioning Crude_Extract->Solvent_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Solvent_Partitioning->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Purification Further Purification (pTLC, HPLC) Fractions->Purification Paniculidines Pure Paniculidine Alkaloids Purification->Paniculidines

A generalized workflow for the isolation of Paniculidine alkaloids.

Structure Elucidation of Paniculidine Alkaloids

The determination of the chemical structures of the Paniculidine alkaloids relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular formula, functional groups, and the connectivity of atoms within the molecule.

Key Spectroscopic Techniques

The primary spectroscopic methods used for the structure elucidation of Paniculidine alkaloids include:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and, consequently, the molecular formula of the isolated compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, based on their characteristic absorption frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as the indole nucleus, which have characteristic absorption maxima.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structure elucidation.

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Provides information about the number and types of carbon atoms (methyl, methylene, methine, quaternary).

    • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete connectivity of the carbon and proton skeleton of the molecule.

The logical relationship for structure elucidation is depicted in the following diagram.

Structure_Elucidation_Logic Isolated_Compound Pure Isolated Compound MS Mass Spectrometry (HRMS) Isolated_Compound->MS IR Infrared (IR) Spectroscopy Isolated_Compound->IR UV UV-Vis Spectroscopy Isolated_Compound->UV NMR NMR Spectroscopy (1H, 13C, 2D) Isolated_Compound->NMR Molecular_Formula Molecular Formula MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups Chromophore Chromophore System UV->Chromophore Connectivity Connectivity of Atoms (C-H, C-C) NMR->Connectivity Structure Elucidated Structure Molecular_Formula->Structure Functional_Groups->Structure Chromophore->Structure Connectivity->Structure

Logical workflow for the structure elucidation of Paniculidine alkaloids.
Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Paniculidine A, B, and C, as reported in the literature.

Table 1: Paniculidine A

PropertyData
Molecular Formula C₁₄H₁₇NO₂
Structure Methyl 2-methyl-4-(indol-3-yl)-butyrate
¹H NMR (CDCl₃, δ ppm) Data not available in the provided search results.
¹³C NMR (CDCl₃, δ ppm) Data not available in the provided search results.
MS (m/z) Data not available in the provided search results.
IR (cm⁻¹) Data not available in the provided search results.

Table 2: Paniculidine B

PropertyData
Molecular Formula C₁₄H₁₉NO₂
Structure 2-methyl-4-(1-methoxyindol-3-yl)-1-butanol
¹H NMR (CDCl₃, δ ppm) Data not available in the provided search results.
¹³C NMR (CDCl₃, δ ppm) Data not available in the provided search results.
MS (m/z) Data not available in the provided search results.
IR (cm⁻¹) Data not available in the provided search results.

Table 3: Paniculidine C

PropertyData
Molecular Formula C₁₃H₁₇NO
Structure Structure not explicitly defined in the provided search results.
¹H NMR (CDCl₃, δ ppm) Data not available in the provided search results.
¹³C NMR (CDCl₃, δ ppm) Data not available in the provided search results.
MS (m/z) Data not available in the provided search results.
IR (cm⁻¹) Data not available in the provided search results.

Note: The provided search results did not contain specific, quantitative spectroscopic data (NMR chemical shifts, coupling constants, MS fragmentation patterns, or IR absorption bands) for Paniculidine A, B, and C. The tables are structured to be populated as this information becomes available from primary literature sources.

Biological Activity

The biological activities of Paniculidine alkaloids are not yet extensively studied. However, the indole alkaloid scaffold is a common feature in many biologically active natural products, suggesting that Paniculidines may also possess interesting pharmacological properties. The synthesis of a phytoalexin related to Paniculidine B suggests potential antimicrobial or antifungal activities. Further research is required to fully elucidate the therapeutic potential of this class of compounds.

Conclusion

The isolation and structure elucidation of Paniculidine alkaloids from Murraya paniculata employ a combination of classical and modern phytochemical techniques. While the general methodologies are well-established, detailed experimental data for these specific compounds are dispersed in the scientific literature. This guide provides a foundational framework for researchers interested in this class of indole alkaloids, highlighting the key experimental protocols and analytical methods. The lack of extensive biological activity data underscores the need for further investigation into the pharmacological potential of the Paniculidines, making them an attractive area for future drug discovery and development efforts.

Spectroscopic Profile of (±)-Paniculidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for the natural product (±)-Paniculidine A. This indole (B1671886) alkaloid, isolated from Murraya paniculata (L.) Jack (syn. Murraya exotica L.), has been characterized using a suite of spectroscopic techniques. This document summarizes the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Summary of Spectroscopic Data

The following tables provide a concise summary of the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Table 4: Mass Spectrometry (MS) Data for this compound

m/zAssignment
Data not available in search results

Experimental Protocols

Detailed experimental procedures for the acquisition of spectroscopic data for this compound are crucial for reproducibility and data comparison. While the specific parameters from the original isolation papers were not fully available in the search results, a general methodology can be outlined based on standard practices for the characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) are common ionization methods. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a natural product like this compound is depicted in the following diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of Natural Products cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Murraya paniculata) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR MS Mass Spectrometry (EI-MS, ESI-MS, HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Determination Structure Determination of This compound Data_Analysis->Structure_Determination

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Note: The specific quantitative spectroscopic data for this compound were not available in the provided search results. For precise data, consulting the original research article by Bhattacharyya and Chakraborty, or subsequent publications on the synthesis of this compound, is recommended. The information presented here is based on the identification of the compound and general analytical chemistry principles.

The intricate Machinery of Nature: A Technical Guide to the Biosynthesis of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole (B1671886) alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant physiological and medicinal properties. Their complex molecular architectures have long intrigued chemists and biologists alike. This technical guide provides an in-depth exploration of the biosynthesis of indole alkaloids in nature, focusing on the core enzymatic processes, regulatory networks, and experimental methodologies used to elucidate these complex pathways.

The Core Biosynthetic Pathway: From Primary Metabolism to a Common Ancestor

The journey to the vast array of over 3,000 indole alkaloids begins with fundamental building blocks derived from primary metabolism. The biosynthetic pathway can be broadly divided into three key stages: the formation of the indole precursor tryptamine (B22526), the synthesis of the terpenoid precursor secologanin (B1681713), and their subsequent condensation to form the universal intermediate, strictosidine (B192452).

The Indole Moiety: Tryptophan and Tryptamine Biosynthesis

The indole core of these alkaloids originates from the amino acid L-tryptophan, which is synthesized via the shikimate pathway. The first committed step in the biosynthesis of most indole alkaloids is the decarboxylation of tryptophan to tryptamine.[1] This crucial reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) , a pyridoxal (B1214274) phosphate-dependent enzyme.[1][2]

The Terpenoid Moiety: Secologanin Biosynthesis

The second precursor, secologanin, is a secoiridoid monoterpene. Its biosynthesis is more complex, originating from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These five-carbon units can be produced through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. In many plants, including Catharanthus roseus, the MEP pathway, located in the plastids, is the primary source for monoterpenoid biosynthesis.

The synthesis of secologanin from geranyl pyrophosphate (GPP), formed by the condensation of IPP and DMAPP, involves a series of enzymatic steps. A key enzyme in this pathway is secologanin synthase (SLS) , a cytochrome P450-dependent monooxygenase that catalyzes the oxidative cleavage of loganin (B1675030) to form secologanin.[4][5]

The Crossroads: Strictosidine Formation

The convergence of the indole and terpenoid pathways occurs in a pivotal Pictet-Spengler condensation reaction between tryptamine and secologanin. This reaction is catalyzed by strictosidine synthase (STR) , which stereoselectively produces 3-α(S)-strictosidine.[6][7] Strictosidine is the central precursor from which all monoterpenoid indole alkaloids are derived.[1][8] The reaction mechanism of STR has been extensively studied, revealing its exquisite control over the formation of the correct diastereomer.[6]

Diversification: Branching Pathways to a Multitude of Alkaloids

Following the formation of strictosidine, the pathway diverges into numerous branches, leading to the vast structural diversity of indole alkaloids. A key early step is the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD) , which generates a highly reactive aglycone.[8][9] This unstable intermediate can then be converted into various alkaloid scaffolds, such as the Corynanthe, Iboga, and Aspidosperma types, through the action of a multitude of enzymes, including cytochrome P450s, dehydrogenases, and acetyltransferases.[10]

Regulation of Indole Alkaloid Biosynthesis

The biosynthesis of indole alkaloids is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic. This intricate control allows plants to produce these often-toxic compounds in a spatially and temporally controlled manner, typically in response to environmental cues such as herbivory or pathogen attack.

Jasmonate Signaling: The Master Switch

The phytohormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of many genes in the indole alkaloid biosynthetic pathway.[11][12] The jasmonate signaling cascade is a central regulatory hub controlling the production of these specialized metabolites.

The signaling pathway is initiated by the perception of jasmonate, which leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[4][7] This derepresses the activity of transcription factors that activate the expression of biosynthetic genes.

A Transcriptional Cascade

A hierarchical network of transcription factors orchestrates the jasmonate-responsive expression of indole alkaloid biosynthetic genes. Key players in this network include:

  • MYC transcription factors: CrMYC2 has been identified as a major regulator of MeJA-responsive gene expression in C. roseus. It directly activates the expression of the ORCA genes.[13]

  • AP2/ERF transcription factors: The Octadecanoid-derivative Responsive Catharanthus AP2-domain (ORCA) proteins, such as ORCA2 and ORCA3, are induced by jasmonate and in turn activate the expression of several biosynthetic genes, including TDC and STR.[12][13]

  • WRKY transcription factors: Several JA-responsive WRKY transcription factors are also involved in regulating alkaloid biosynthesis.[14]

  • Zinc-finger proteins (ZCTs): Some ZCTs act as repressors, providing a mechanism for fine-tuning the transcriptional response.[15]

Subcellular and Intercellular Compartmentalization

The biosynthesis of indole alkaloids is highly compartmentalized, with different enzymatic steps occurring in different subcellular locations and even in different cell types. For example, in C. roseus leaves, tryptophan decarboxylase and strictosidine synthase are located in the cytoplasm.[16][17] Some subsequent steps in vindoline (B23647) biosynthesis occur in the chloroplasts, associated with the thylakoids.[16] This spatial separation of enzymes and intermediates necessitates a complex system of intracellular and intercellular transport, which is still being fully elucidated.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of indole alkaloids, providing a basis for comparison and for metabolic engineering efforts.

EnzymeSubstrateKm ValueSource OrganismReference
Tryptophan Decarboxylase (TDC)L-Tryptophan7.5 x 10⁻⁵ MCatharanthus roseus[2]
Strictosidine Synthase (STR)Tryptamine4 µMRauvolfia serpentina[6]
Strictosidine Synthase (STR)Secologanin40 µMRauvolfia serpentina[6]

Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constants (Km) for key enzymes in the indole alkaloid biosynthetic pathway.

Cell Line/ConditionAlkaloidYield/ConcentrationReference
C. roseus hairy roots + 250 µM MeJASecologanin~150% increase vs. control[15]
C. roseus hairy roots + 250 µM MeJAStrictosidine~370% increase vs. control[15]
C. roseus hairy roots + 250 µM MeJATabersonine~200% increase vs. control[15]
C. roseus compact callus clusters (increased sucrose)Ajmalicine> 43 mg/L total alkaloids[18]
C. roseus shoots (elicited)Catharanthine0.0039% dry weight[18]
C. roseus shoots (elicited)Vindoline0.0013% dry weight[18]

Table 2: Indole Alkaloid Production in Engineered and Elicited Systems. This table summarizes the yields of various indole alkaloids in Catharanthus roseus cell and tissue cultures under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of indole alkaloid biosynthesis.

Quantification of Indole Alkaloids by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify indole alkaloids in plant extracts.

Sample Preparation:

  • Lyophilize and grind plant material to a fine powder.

  • Extract the powdered material with methanol (B129727) (or another suitable organic solvent) using sonication or overnight shaking.

  • Centrifuge the extract to pellet cell debris.

  • Evaporate the supernatant to dryness under vacuum.

  • Redissolve the residue in the HPLC mobile phase and filter through a 0.22 µm syringe filter prior to injection.[19][20]

Chromatographic Conditions (Example for Catharanthus roseus alkaloids):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19][20]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile (B52724) or methanol).[19][21]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detector at a wavelength suitable for the alkaloids of interest (e.g., 280 nm).[21]

  • Quantification: Based on a calibration curve generated using authentic standards of the target alkaloids.

For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is often employed.[10]

Enzyme Assays

Objective: To measure the activity of a specific enzyme in the biosynthetic pathway.

Preparation of Crude Protein Extract:

  • Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl with protease inhibitors and reducing agents).

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) to pellet cell debris and organelles.[22]

  • The resulting supernatant is the crude protein extract containing soluble enzymes.

Preparation of Microsomal Fraction (for membrane-bound enzymes like SLS):

  • Perform an initial low-speed centrifugation of the homogenate to remove nuclei and chloroplasts.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 100,000 x g) to pellet the microsomal fraction.[22][23] Alternatively, a rapid Mg²⁺-precipitation method can be used.[22]

  • Resuspend the microsomal pellet in a suitable buffer.

Enzyme Assay Protocol (Example for Tryptophan Decarboxylase):

  • Prepare a reaction mixture containing the crude protein extract, the substrate (L-tryptophan), and any necessary cofactors (pyridoxal phosphate for TDC).

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.[24]

  • Stop the reaction (e.g., by adding a strong base).

  • Extract the product (tryptamine) with an organic solvent (e.g., ethyl acetate).[24]

  • Quantify the product using a suitable method, such as fluorometry (excitation at 280 nm, emission at 350 nm for tryptamine) or HPLC.[24]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of biosynthetic genes.

RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

qRT-PCR Reaction:

  • Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene and a reference gene (e.g., actin or ubiquitin), and a fluorescent dye (e.g., SYBR Green).

  • Perform the PCR in a real-time PCR cycler.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression level of the target gene.

Visualizing the Complexity: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway, the jasmonate signaling cascade, and a typical experimental workflow for quantifying indole alkaloids.

Indole_Alkaloid_Biosynthesis cluster_shikimate Shikimate Pathway cluster_tryptophan Tryptophan Synthesis cluster_mep MEP Pathway cluster_secologanin Secologanin Synthesis cluster_mia Monoterpenoid Indole Alkaloid (MIA) Core Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP Geranyl-PP Secologanin Secologanin GPP->Secologanin Multiple Steps (incl. SLS) Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Diverse_MIAs Diverse MIAs (Corynanthe, Iboga, Aspidosperma) Strictosidine_Aglycone->Diverse_MIAs

Caption: Core biosynthetic pathway of monoterpenoid indole alkaloids.

Jasmonate_Signaling cluster_signal Signal Perception cluster_regulation Transcriptional Regulation Jasmonate Jasmonate COI1 COI1 Jasmonate->COI1 JAZ JAZ Repressor COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 ORCA ORCA TFs MYC2->ORCA Activation ZCT ZCT Repressors MYC2->ZCT Activation Biosynthesis_Genes Biosynthesis Genes (TDC, STR, etc.) ORCA->Biosynthesis_Genes Activation ZCT->Biosynthesis_Genes Repression Alkaloid_Biosynthesis Alkaloid Biosynthesis Biosynthesis_Genes->Alkaloid_Biosynthesis

Caption: Jasmonate signaling pathway regulating indole alkaloid biosynthesis.

Experimental_Workflow_HPLC Plant_Material Plant Material (e.g., leaves, roots) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis (Quantification) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for HPLC-based quantification of indole alkaloids.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Findings and Current Research Gaps

(±)-Paniculidine A is a natural product classified as an indole (B1671886) alkaloid. It has been isolated from Murraya paniculata (L.) Jack (also known as Murraya exotica), a plant belonging to the Rutaceae family. This family of plants is known for producing a rich diversity of bioactive compounds, including numerous alkaloids and coumarins. While the existence of Paniculidine A is noted in the chemical literature, a comprehensive public-domain repository of its chemical properties, reactivity, and biological activities is currently unavailable. This guide aims to synthesize the known information and highlight areas requiring further investigation.

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in public databases. However, based on its classification and related compounds, some general properties can be inferred. The following table summarizes the basic chemical information that has been identified.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₂[1]
CAS Number 97399-93-4[1]
Natural Source Murraya paniculata (L.) Jack (Murraya exotica)[2][3][4]

Further quantitative data, such as melting point, boiling point, solubility, and spectroscopic information (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), are crucial for a complete chemical profile. This information is likely contained within the primary scientific literature that first reported the isolation of Paniculidine A. Key publications on the alkaloids of Murraya paniculata from the late 1980s, particularly from the research groups of T.S. Wu and T. Kinoshita, are anticipated to hold this foundational data[2][5][6]. A subsequent paper in 2018 described new "paniculidines D-F," indicating that Paniculidine A is a known analogue within this compound series[7].

Reactivity

Information regarding the specific chemical reactivity of this compound is not available in the public domain. General reactivity can be inferred from its indole alkaloid structure. The indole nucleus is typically susceptible to electrophilic substitution, and the functional groups present in the molecule would dictate its reactivity in various chemical transformations. Without the confirmed structure and spectroscopic data, a detailed analysis of its reactivity remains speculative.

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not currently available in publicly accessible documents. The isolation would likely involve standard phytochemical techniques such as solvent extraction of plant material (e.g., roots, leaves, or bark of Murraya paniculata), followed by chromatographic separation (e.g., column chromatography, HPLC) to purify the alkaloid fraction and isolate the target compound.

Biological Activity and Mechanism of Action

As of the latest available information, there are no published studies detailing the biological activity, pharmacological properties, or mechanism of action of this compound. The genus Murraya is known to produce a wide array of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[3][4]. Therefore, it is plausible that Paniculidine A may exhibit biological activity, but this requires experimental validation.

Due to the lack of data on its biological effects, there are no known signaling pathways or experimental workflows associated with this compound to be visualized.

Future Outlook

The current state of knowledge on this compound is limited, presenting a clear opportunity for further research. The primary focus should be on accessing the original isolation papers to fully characterize its chemical and physical properties. Following this, a systematic investigation into its biological activities would be a logical next step. This could involve screening for a range of activities, such as antimicrobial, anticancer, and anti-inflammatory effects, which are common for compounds isolated from the Murraya genus. Elucidating any significant biological activity would then pave the way for studies into its mechanism of action and potential as a therapeutic agent.

References

A Technical Guide to the Natural Sources of Paniculidine A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculidine A and B are indole (B1671886) alkaloids of significant interest to the scientific community due to their potential pharmacological activities. This technical guide provides an in-depth overview of the natural source of these compounds, detailing their isolation and purification. Quantitative data from relevant studies are presented, and a comprehensive experimental protocol for their extraction is outlined. Furthermore, a putative biosynthetic pathway for these alkaloids is illustrated, providing a foundational understanding for further research and development.

Natural Source

The primary natural source of Paniculidine A and B is the plant species Murraya paniculata, a member of the Rutaceae family. Specifically, these indole alkaloids have been isolated from the roots of the plant. Murraya paniculata, commonly known as orange jasmine, is a tropical, evergreen shrub widely distributed in South and Southeast Asia, China, and Australia. Various parts of this plant have been traditionally used in folk medicine, and phytochemical investigations have revealed a rich diversity of bioactive compounds, including numerous alkaloids, coumarins, and flavonoids. The presence of Paniculidine A and B, alongside other analogues such as Paniculidines C, D, E, and F, in the roots of Murraya paniculata underscores the importance of this plant as a source for this class of compounds.

Quantitative Data

While the original isolation paper for Paniculidine A and B with specific yields was not identified in the literature reviewed for this guide, the isolation of analogous indole alkaloids from Murraya paniculata suggests that the yields of Paniculidine A and B would be in a similar range to those of other minor alkaloids. The following table summarizes the quantitative data for related paniculidine compounds isolated from the roots of Murraya paniculata as reported by Wang et al. (2017), which can serve as an estimate for Paniculidine A and B.

CompoundPlant PartExtraction SolventYield (mg from 15 kg dried plant material)
Paniculidine DRoots95% Ethanol (B145695)1.8
Paniculidine ERoots95% Ethanol2.5
Paniculidine FRoots95% Ethanol3.1

Experimental Protocols

The following is a detailed methodology for the isolation and purification of paniculidine alkaloids from the roots of Murraya paniculata, adapted from the protocol described by Wang et al. (2017) for the isolation of Paniculidines D, E, and F. This protocol is expected to be effective for the isolation of Paniculidine A and B as well.

Plant Material and Extraction
  • Collection and Preparation: The roots of Murraya paniculata are collected, washed, dried, and powdered.

  • Extraction: The powdered root material (e.g., 15 kg) is extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, chloroform (B151607), and ethyl acetate.

  • Fraction Selection: The chloroform-soluble fraction, which is expected to contain the indole alkaloids, is selected for further purification.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target alkaloids are further purified by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water, often with a gradient elution, to yield the pure Paniculidine A and B.

Structure Elucidation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.

Visualization of Workflows and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of Paniculidine A and B from the roots of Murraya paniculata.

G plant Powdered Roots of Murraya paniculata extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction silica_gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) chloroform_fraction->silica_gel fractions Fractions containing Indole Alkaloids silica_gel->fractions prep_hplc Preparative HPLC (C18, Methanol-Water) fractions->prep_hplc pure_compounds Pure Paniculidine A and B prep_hplc->pure_compounds

Isolation workflow for Paniculidine A and B.
Putative Biosynthetic Pathway

While the specific biosynthetic pathway for Paniculidine A and B has not been elucidated, a putative pathway can be proposed based on the general biosynthesis of indole alkaloids. The core indole structure is derived from the amino acid tryptophan.

G tryptophan Tryptophan decarboxylation Decarboxylation tryptophan->decarboxylation tryptamine Tryptamine decarboxylation->tryptamine condensation Condensation with a Terpenoid Unit tryptamine->condensation intermediate Complex Indole Alkaloid Intermediate condensation->intermediate tailoring Tailoring Reactions (e.g., Hydroxylation, Methylation) intermediate->tailoring paniculidines Paniculidine A and B tailoring->paniculidines

Putative biosynthetic pathway of Paniculidines.

Conclusion

Murraya paniculata stands as the confirmed natural source of Paniculidine A and B. This guide provides a comprehensive framework for researchers and drug development professionals, detailing the isolation and purification of these indole alkaloids. The provided experimental protocols, based on successful isolation of analogous compounds, offer a robust starting point for obtaining these molecules for further study. The visualized workflow and putative biosynthetic pathway serve as valuable tools for understanding the origin and chemistry of Paniculidine A and B, paving the way for future research into their pharmacological properties and potential therapeutic applications. Further investigation is warranted to determine the precise yields of Paniculidine A and B from Murraya paniculata and to fully elucidate their biosynthetic pathway.

The Absolute Configuration of Paniculidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine A, a monochiral indole (B1671886) alkaloid, was first isolated from the root bark of Murraya paniculata (Linn.) Jack.[1] Its unique structure and potential biological activity have garnered interest within the scientific community. A critical aspect of understanding the bioactivity and enabling further drug development of chiral molecules like Paniculidine A is the unambiguous determination of its absolute configuration. This technical guide provides an in-depth overview of the experimental work that established the absolute stereochemistry of Paniculidine A.

Determination of Absolute Configuration

Logical Workflow for Stereochemical Assignment

The determination of the absolute configuration of Paniculidine A followed a logical and well-established chemical correlation methodology. The workflow involved the synthesis of an enantiomer of Paniculidine A from a chiral pool starting material and subsequent comparison of its chiroptical properties with the natural product.

G start Start with Chiral Precursor ((4R)-5-acetoxy-4-methylpentanoic acid) synthesis Multi-step Chemical Synthesis start->synthesis product Synthesize (S)-Paniculidine A synthesis->product comparison Compare Optical Rotation product->comparison conclusion Determine Absolute Configuration of Natural Paniculidine A as (R) comparison->conclusion natural Natural Paniculidine A natural->comparison G A (4R)-5-acetoxy-4-methylpentanoic acid B Phosphonium Salt Formation A->B C Wittig Reaction with N-tosyl-3-formylindole B->C D Catalytic Hydrogenation C->D E Reduction and Deprotection D->E F (S)-Paniculidine A E->F

References

A Technical Guide to the Biological Activity Screening of Novel Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole (B1671886) alkaloids, a vast and structurally diverse class of natural products, have long been a fertile source of lead compounds in drug discovery.[1][2] Their wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects, continues to drive research into novel derivatives.[1][2][3] This in-depth technical guide provides a framework for the comprehensive biological activity screening of novel indole alkaloids, detailing experimental protocols and data presentation strategies to facilitate the identification and characterization of promising therapeutic candidates.

Core Screening Assays: A Triad of Therapeutic Potential

A foundational screening approach for novel indole alkaloids should encompass a core set of assays targeting major therapeutic areas: oncology, infectious diseases, and neurological disorders. This initial tripartite evaluation allows for a broad assessment of a compound's potential and can guide further, more specialized investigations.

Anticancer Activity: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening.[4][5] This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][5][6] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[5]

Materials:

  • Novel indole alkaloid (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[6]

  • Compound Treatment: Treat the cells with a serial dilution of the novel indole alkaloid. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[7]

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours, allowing formazan crystals to form.[6][8]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 595 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Antimicrobial Activity: Agar (B569324) Diffusion Method

The agar diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[9][10] This technique relies on the diffusion of the antimicrobial agent from a source through an agar medium inoculated with a test microorganism.[10] If the microorganism is susceptible, a clear zone of growth inhibition will appear around the source.[10]

Materials:

  • Novel indole alkaloid

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[11][12]

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Positive control (a known antibiotic) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.[12][13]

  • Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of an MHA plate using a sterile cotton swab to create a confluent lawn of growth.[9][12]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar.

  • Compound Application: Add a defined volume of the indole alkaloid solution at various concentrations into the wells. Also, add the positive and negative controls to separate wells.[10]

  • Incubation: Invert the plates and incubate at 37°C for 16-24 hours.[10]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zones of inhibition in millimeters (mm).[10] The experiment should be performed in triplicate.[10]

Neuroprotective Activity: Acetylcholinesterase Inhibition Assay

Inhibition of acetylcholinesterase (AChE), the enzyme that hydrolyzes the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease.[14] The Ellman method is a widely used colorimetric assay to screen for AChE inhibitors.[14] It measures the activity of AChE by detecting the product of the reaction between thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored anion.[14]

Materials:

  • Novel indole alkaloid

  • Acetylcholinesterase (AChE) from a suitable source

  • Acetylthiocholine (ATCh) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test indole alkaloid at various concentrations.[14] Include a blank (no enzyme), a negative control (solvent), and a positive control (a known AChE inhibitor).[14]

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature.[15]

  • Substrate Addition and Measurement: Initiate the reaction by adding the ATCh solution. Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals for a set period (e.g., 10 minutes).[15]

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the indole alkaloid to the rate of the negative control.

Data Presentation: Structuring for Clarity and Comparison

Summarizing quantitative data in well-structured tables is crucial for the effective comparison of the biological activities of novel indole alkaloids.

Table 1: In Vitro Anticancer Activity of Novel Indole Alkaloids

Compound IDCancer Cell LineIC50 (µM)
IA-001 MCF-7 (Breast)15.36[16]
A549 (Lung)40 nM[16]
HT29 (Colorectal)30[16]
IA-002 MCF-7 (Breast)5 nM[16]
A2780 (Ovarian)3.92–5.39 nM[16]
Positive ControlDoxorubicinValue

Table 2: Antimicrobial Activity of Novel Indole Alkaloids

Compound IDMicroorganismZone of Inhibition (mm) at X µ g/well MIC (µg/mL)
IA-001 S. aureusValueValue
E. coliValueValue
IA-002 S. aureusValueValue
E. coliValueValue
Positive ControlAntibioticValueValue

Table 3: Neuroprotective Activity of Novel Indole Alkaloids

Compound IDEnzymeIC50 (µM)
IA-001 Acetylcholinesterase15.429[17]
Butyrylcholinesterase8.756[17]
IA-002 AcetylcholinesteraseValue
ButyrylcholinesteraseValue
Positive ControlGalantamineValue

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow cluster_extraction Compound Preparation cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Hit Identification cluster_secondary Secondary & Mechanistic Studies extraction Isolation of Novel Indole Alkaloid characterization Structural Characterization extraction->characterization stock_prep Stock Solution Preparation characterization->stock_prep anticancer Anticancer Assay (MTT) stock_prep->anticancer antimicrobial Antimicrobial Assay (Agar Diffusion) stock_prep->antimicrobial neuroprotective Neuroprotective Assay (AChE Inhibition) stock_prep->neuroprotective data_analysis IC50 / Zone of Inhibition Determination anticancer->data_analysis antimicrobial->data_analysis neuroprotective->data_analysis hit_id Hit Compound Identification data_analysis->hit_id pathway_analysis Signaling Pathway Analysis hit_id->pathway_analysis in_vivo In Vivo Efficacy Studies hit_id->in_vivo

Caption: General workflow for the biological activity screening of novel indole alkaloids.

Many indole alkaloids exert their anticancer effects by modulating key cellular signaling pathways.[7] For instance, some indole derivatives have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[7][18]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation indole_alkaloid Indole Alkaloid indole_alkaloid->pi3k Inhibition indole_alkaloid->mtor Inhibition indole_alkaloid->erk Inhibition

Caption: Simplified signaling pathways often targeted by anticancer indole alkaloids.

Furthermore, in the context of organ fibrosis, indole alkaloids have been shown to suppress inflammatory responses and oxidative stress by modulating pathways such as the TGF-β/Smad and NF-κB signaling cascades.[19]

logical_relationship cluster_assays Bioactivity Screening cluster_outcomes Potential Therapeutic Application start Novel Indole Alkaloid cytotoxicity Cytotoxicity > Threshold? start->cytotoxicity antimicrobial_activity Antimicrobial Activity > Threshold? start->antimicrobial_activity ache_inhibition AChE Inhibition > Threshold? start->ache_inhibition anticancer Anticancer Lead cytotoxicity->anticancer Yes no_activity No Significant Activity cytotoxicity->no_activity No antimicrobial Antimicrobial Lead antimicrobial_activity->antimicrobial Yes antimicrobial_activity->no_activity No neuroprotective Neuroprotective Lead ache_inhibition->neuroprotective Yes ache_inhibition->no_activity No

Caption: Logical decision tree for the initial screening of novel indole alkaloids.

Conclusion

The systematic biological activity screening of novel indole alkaloids is a critical first step in the lengthy and complex process of drug discovery and development. By employing a core set of robust and well-validated in vitro assays, researchers can efficiently identify promising lead compounds for further investigation. The detailed experimental protocols, structured data presentation, and clear visualizations provided in this guide offer a comprehensive framework to streamline this process, ultimately accelerating the journey from natural product discovery to potential clinical application.

References

Elucidating the Cytotoxic Potential of (±)-Paniculidine A: A Technical Overview of Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible research specifically detailing the preliminary cytotoxicity of (±)-Paniculidine A is not available. This guide, therefore, provides a comprehensive overview of the cytotoxic properties of related alkaloids isolated from the Aspidosperma genus, the botanical source from which Paniculidine A is presumed to originate. The methodologies and findings presented herein serve as a foundational framework for prospective studies on this compound.

Introduction

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Alkaloids, a class of naturally occurring chemical compounds containing mostly basic nitrogen atoms, have historically been a rich source of clinically effective chemotherapeutics. The genus Aspidosperma, belonging to the Apocynaceae family, is known for its production of a wide array of monoterpene indole (B1671886) alkaloids. These compounds have demonstrated a range of biological activities, including antimalarial and cytotoxic effects. This technical guide consolidates the available preliminary data on the cytotoxicity of alkaloids from various Aspidosperma species, offering valuable insights that may inform future investigations into the specific cytotoxic profile of this compound.

Quantitative Cytotoxicity Data

The cytotoxic activity of extracts and isolated alkaloids from several Aspidosperma species has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below.

Species / CompoundCell LineAssayIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
Aspidosperma parvifolium Alkaloid FractionHepG2MTT-74.4 ± 15.5-[1]
Aspidosperma parvifolium Alkaloid FractionVeroMTT-299.7-[1]
Uleine (B1208228) (A. parvifolium)HepG2MTT-374.6>10[1]
Uleine (A. parvifolium)VeroMTT-301.2>10[1]
Aspidosperma olivaceum Neutral Bark FractionHepG2MTTToxic--[2]
Aspidosperma olivaceum Basic Bark FractionHepG2MTTToxic--[2]
Aspidoscarpine (A. olivaceum)HepG2MTT--56[2]
Aspidosperma ramiflorum Acid ExtractHepG2MTT0.5-3.8Toxic<10[3][4]
Aspidosperma ramiflorum NP ExtractHepG2MTT0.5-3.8Low Toxicity56[3][4]
Aspidosperma ramiflorum Basic Bark ExtractHepG2MTT0.5-3.8Low Toxicity-[3][4]
Isositsirikine (A. ramiflorum)HepG2MTT0.3Low Toxicity113[3][4]
Aspidosperma nitidum Ethanol ExtractHepG2MTT3.60410.65114.07[5]
Aspidosperma nitidum Neutral FractionHepG2MTT3.34452.53135.49[5]
Aspidosperma nitidum Alkaloid FractionHepG2MTT2.32346.73149.45[5]
Melotenine A (Melodinus axillaris)Various Human Cancer Cells-0.6 - 1.5 µM--[6]

Experimental Protocols

The primary method utilized in the cited studies for assessing cytotoxicity is the MTT assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan (B1609692), which is purple. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Aspidosperma extracts or isolated alkaloids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The MTT medium is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the provided search results do not detail the specific signaling pathways affected by Paniculidine A, research on other cytotoxic natural products suggests potential mechanisms that could be investigated. The cytotoxicity of aspidosperma-type alkaloids from Melodinus suaveolens has been shown to involve the induction of apoptosis through the activation of caspase 3 and p53, and the down-regulation of Bcl-2.

Below are diagrams illustrating a general experimental workflow for cytotoxicity screening and a hypothetical signaling pathway for apoptosis induction that could be relevant for this compound.

experimental_workflow cluster_preparation Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Start: this compound Sample dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve dilutions Prepare serial dilutions dissolve->dilutions seed_cells Seed cancer cells in 96-well plates dilutions->seed_cells incubate_adhere Incubate for cell adherence seed_cells->incubate_adhere treat_cells Treat cells with compound dilutions incubate_adhere->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals (DMSO) incubate_formazan->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End: Cytotoxicity Profile determine_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

apoptosis_pathway cluster_stimulus External Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase paniculidine This compound bax_bak Bax/Bak Activation paniculidine->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.

Conclusion and Future Directions

The alkaloids from the Aspidosperma genus exhibit a noteworthy spectrum of cytotoxic activities against various cancer cell lines. While direct evidence for the cytotoxic effects of this compound is currently lacking, the data from related compounds suggest that it is a promising candidate for further investigation. Future studies should focus on the isolation or synthesis of this compound to enable a thorough evaluation of its cytotoxic profile. Subsequent research should aim to elucidate its mechanism of action, including the identification of specific molecular targets and signaling pathways involved in its cytotoxic effects. Such studies will be crucial in determining the potential of this compound as a novel lead compound in cancer drug discovery.

References

Methodological & Application

Protocol for the Synthesis of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the chemical synthesis of (±)-Paniculidine A, a monochiral indole (B1671886) alkaloid. The following sections describe the necessary reagents, step-by-step procedures, and quantitative data associated with the synthesis.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step sequence. The key steps involve the formation of a chiral phosphonium (B103445) salt, a Wittig reaction to construct the indole side chain, followed by hydrogenation and deprotection to yield the target compound. While the literature describes an enantioselective synthesis to determine the absolute configuration of the natural product, this protocol is adapted for the synthesis of the racemic mixture, this compound.[1]

A graphical representation of the synthetic workflow is provided below.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_coupling Key Coupling Step cluster_final Final Modifications Acetoxy_Acid Racemic Acetoxy Acid Bromo_Compound Racemic Bromo Compound Acetoxy_Acid->Bromo_Compound Multiple Steps Phosphonium_Salt Racemic Phosphonium Bromide Bromo_Compound->Phosphonium_Salt PPh3 Wittig_Reaction Wittig Reaction Phosphonium_Salt->Wittig_Reaction N_Tosyl_Indole N-Tosyl-3-formylindole N_Tosyl_Indole->Wittig_Reaction Olefin Disubstituted cis-Olefin Wittig_Reaction->Olefin Hydrogenation Hydrogenation Olefin->Hydrogenation Amido_Ester Amido Ester Hydrogenation->Amido_Ester Deprotection Reductive Cleavage Amido_Ester->Deprotection Paniculidine_A This compound Deprotection->Paniculidine_A

References

Application Note: Quantification of (±)-Paniculidine A using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed analytical method for the quantification of (±)-Paniculidine A in various sample matrices. Due to the limited availability of specific validated methods for this compound in current scientific literature, this application note provides a generalized High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection protocol. This method is based on established analytical techniques for the quantification of indole (B1671886) alkaloids and other related compounds.[1] The provided protocols and validation parameters are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals to develop and validate a robust analytical method for this compound.

Introduction

This compound is an indole alkaloid with potential pharmacological significance. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of raw materials, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of alkaloids due to its high resolution, sensitivity, and adaptability.[2] This application note details a proposed reversed-phase HPLC method with UV detection for the determination of this compound.

Proposed Analytical Method: HPLC-UV

2.1. Principle

The proposed method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is proposed as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.[2] Quantification is achieved by detecting the analyte's absorbance at a specific UV wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

2.2. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade, purified).

  • Formic acid or Ammonium acetate (B1210297) (analytical grade).

  • This compound reference standard.

Experimental Protocol

3.1. Preparation of Solutions

  • Mobile Phase Preparation: A proposed mobile phase is a gradient or isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water. The exact ratio should be optimized to achieve good peak shape and resolution. For example, a starting point could be Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.[2] The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3.2. Sample Preparation

The sample preparation method will depend on the matrix (e.g., plasma, plant extract, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for complex matrices like plasma to remove interferences.[3]

  • Solid-Phase Extraction (for biological samples):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

3.3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Optimized mixture of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined by obtaining the UV spectrum of this compound. A common wavelength for indole alkaloids is around 280 nm.

3.4. Data Analysis and Quantification

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (Hypothetical Data)

A newly developed analytical method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] The following table summarizes the expected performance characteristics of the proposed HPLC-UV method for this compound quantification.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) R² ≥ 0.9990.9995
Range -1 - 100 µg/mL
Precision (%RSD) Intraday: ≤ 2%Interday: ≤ 3%Intraday: 1.5%Interday: 2.2%
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 0.999

Visualizations

Diagram 1: General Workflow for Analytical Method Development and Validation

analytical_method_workflow A Method Development B Method Optimization A->B C Method Validation (ICH Guidelines) B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Routine Sample Analysis D->J E->J F->J G->J H->J I->J

Caption: Workflow for analytical method development and validation.

Conclusion

The proposed HPLC-UV method provides a solid foundation for the development of a validated analytical procedure for the quantification of this compound. The protocol is based on established methods for similar indole alkaloids and is expected to offer good sensitivity, precision, and accuracy.[1] Researchers should perform a thorough optimization and validation of this method according to their specific requirements and sample matrices. For higher sensitivity and selectivity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) could be considered.[3][4]

References

Application Note: Chiral HPLC Separation of Paniculidine A Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note presents a detailed protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Paniculidine A enantiomers. Paniculidine A, a natural indole (B1671886) alkaloid isolated from Murraya exotica L., possesses a single chiral center, making the separation and quantification of its enantiomers critical for pharmacological and toxicological studies.[1][2][3] This document provides a systematic approach to method development, including column selection, mobile phase optimization, and data analysis. The methodologies are based on established principles for the chiral separation of alkaloids.

Introduction

Paniculidine A is an alkaloid with the molecular formula C₁₄H₁₇NO₂.[1] Its structure features an indole core with a chiral side chain. The natural product has been determined to possess the (R)-configuration.[2][3] As enantiomers of a chiral drug can exhibit significantly different physiological effects, a reliable analytical method to separate and quantify the (R)- and (S)-enantiomers of Paniculidine A is essential for research and quality control purposes.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioselective separation of chiral compounds, including alkaloids. Polysaccharide-based CSPs, in particular, have shown broad applicability and are often the first choice for screening chiral separations.

This application note details a hypothetical, yet scientifically grounded, method development workflow for the baseline separation of Paniculidine A enantiomers.

Experimental Protocols

2.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Columns (CSPs):

    • CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm

    • CHIRALPAK® AS-H, 5 µm, 250 x 4.6 mm

    • CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm

    • CHIRALCEL® OJ-H, 5 µm, 250 x 4.6 mm

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and diethylamine (B46881) (DEA).

  • Sample: A racemic (1:1) mixture of (R)- and (S)-Paniculidine A, dissolved in the initial mobile phase or a compatible solvent.

2.2. Standard Solution Preparation

  • Prepare a stock solution of racemic Paniculidine A at a concentration of 1.0 mg/mL in ethanol.

  • Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL for injection.

2.3. HPLC Method Development Protocol

The following protocol outlines a systematic screening approach to identify the optimal conditions for separating Paniculidine A enantiomers.

  • Column Screening:

    • Equilibrate each of the four recommended chiral columns with the starting mobile phase (n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detection wavelength to 280 nm (based on the indole chromophore).

    • Inject 10 µL of the working standard solution onto each column and record the chromatogram.

    • Evaluate the chromatograms for any signs of separation.

  • Mobile Phase Optimization:

    • Based on the results of the column screening, select the column that shows the best initial separation or potential for separation.

    • Modifier Percentage: Adjust the percentage of the alcohol modifier (IPA or EtOH) in the mobile phase. Test compositions such as 95:5, 90:10, 85:15, and 80:20 (n-Hexane/Alcohol).

    • Modifier Type: If using IPA, test EtOH at the same percentages to see if it improves selectivity.

    • Basic Additive: For basic compounds like alkaloids, peak tailing can be an issue. If poor peak shape is observed, add a small amount of a basic additive (e.g., 0.1% Diethylamine - DEA) to the mobile phase to improve peak symmetry and resolution.

  • Parameter Optimization:

    • Flow Rate: Adjust the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to optimize the balance between analysis time and resolution.

    • Temperature: Evaluate the effect of column temperature (e.g., 15 °C, 25 °C, 35 °C) on the separation. Changes in temperature can sometimes significantly impact enantioselectivity.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during the method development process described above.

Table 1: Results of Initial Chiral Stationary Phase Screening. Conditions: Mobile Phase: n-Hexane/IPA (90:10, v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C.

Chiral ColumnRetention Time (t₁) (min)Retention Time (t₂) (min)Resolution (Rs)
CHIRALPAK AD-H8.59.81.8
CHIRALPAK AS-H10.210.20.0
CHIRALCEL OD-H7.17.91.2
CHIRALCEL OJ-H12.512.50.0

Table 2: Optimization of Mobile Phase on CHIRALPAK® AD-H. Conditions: Column: CHIRALPAK® AD-H; Flow Rate: 1.0 mL/min; Temperature: 25 °C.

Mobile Phase Composition (v/v/v)Retention Time (t₁) (min)Retention Time (t₂) (min)Resolution (Rs)
n-Hexane/IPA (95:5)12.114.52.1
n-Hexane/IPA (90:10)8.59.81.8
n-Hexane/IPA (85:15)6.27.01.4
n-Hexane/IPA/DEA (90:10:0.1)8.710.12.5

Table 3: Final Optimized Method Parameters and Performance.

ParameterValue
Column CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 8.7 min
Retention Time (Enantiomer 2) 10.1 min
Resolution (Rs) > 2.0
Tailing Factor (As) < 1.2

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC method development process.

Chiral_Method_Development start_node start_node process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Start: Racemic Paniculidine A Sample screen_cols Screen CSPs (AD-H, AS-H, OD-H, OJ-H) Initial Mobile Phase: Hex/IPA (90:10) start->screen_cols eval_sep Separation Achieved? screen_cols->eval_sep opt_mp Optimize Mobile Phase - % Modifier (IPA/EtOH) - Basic Additive (DEA) eval_sep->opt_mp  Yes (Partial or Full) change_col Select Best Alternative Column eval_sep->change_col No change_mode Consider Alternative (e.g., Reversed-Phase, SFC, Derivatization) eval_sep->change_mode eval_res Resolution (Rs) > 1.5? opt_mp->eval_res eval_res->opt_mp No, continue optimization opt_params Optimize Parameters - Flow Rate - Temperature eval_res->opt_params  Yes eval_final Resolution & Peak Shape Acceptable? opt_params->eval_final eval_final->opt_params No, re-optimize final_method Final Method Validated eval_final->final_method  Yes change_col->screen_cols change_col->change_mode

References

Determining the Enantiomeric Excess of Paniculidine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for determining the enantiomeric excess (ee) of Paniculidine A, a chiral indole (B1671886) alkaloid. The following sections detail the principles and provide step-by-step protocols for the most common and effective methods: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

Paniculidine A is a chiral molecule, and as with many biologically active compounds, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the accurate determination of its enantiomeric purity is a critical step in its synthesis, development, and quality control. The two primary methods for this determination are chiral chromatography, which physically separates the enantiomers, and NMR spectroscopy using a chiral auxiliary, which allows for the differentiation of enantiomers in solution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For indole alkaloids like Paniculidine A, polysaccharide-based CSPs are often the most effective.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for developing a robust method for the enantiomeric separation of Paniculidine A. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

2. Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (optional, as a mobile phase additive for basic compounds)

  • Paniculidine A sample

3. Mobile Phase Preparation:

  • Prepare a series of mobile phases with varying ratios of Hexane and IPA (e.g., 90:10, 85:15, 80:20 v/v).

  • For basic analytes like Paniculidine A, adding a small amount of an amine modifier like DEA (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.

  • Degas the mobile phase using sonication or vacuum filtration.

4. Sample Preparation:

  • Dissolve the Paniculidine A sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C (can be varied, e.g., between 10 °C and 40 °C, to optimize separation)

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength for Paniculidine A (e.g., 220 nm or 280 nm).

6. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), is another powerful technique for determining enantiomeric excess. This method relies on the principle that the interaction of the enantiomers of the analyte with a chiral auxiliary creates diastereomeric complexes that are distinguishable in the NMR spectrum.

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent to determine the enantiomeric excess of Paniculidine A. The choice of CSA and solvent is crucial for achieving good separation of the signals.

1. Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

2. Reagents:

  • Paniculidine A sample.

  • Chiral Solvating Agent (CSA): For amines, common CSAs include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), or derivatives of tartaric acid.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Benzene-d₆ (C₆D₆)).

3. Sample Preparation:

  • Accurately weigh the Paniculidine A sample (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • To the same NMR tube, add the chiral solvating agent in a molar ratio of approximately 1:1 to 1:2 (analyte:CSA). The optimal ratio may need to be determined experimentally.

  • Gently shake the tube to ensure thorough mixing.

4. NMR Acquisition:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

5. Data Analysis:

  • Identify a proton signal in the Paniculidine A molecule that is well-resolved and shows splitting into two distinct signals in the presence of the CSA. Protons close to the chiral center are often the best candidates.

  • Integrate the two separated signals corresponding to the two diastereomeric complexes.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

    • Where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.

Data Presentation

TechniqueChiral SelectorMobile Phase / SolventAnalyteRetention Times (t1, t2) (min)Resolution (Rs)Reference/Comments
Chiral HPLCChiralpak ADHexane/IPA (85:15)Tacamonine (B1242925)Not specifiedNot specifiedEffective for related indole alkaloids.[1]
Chiral HPLCChiralcel ODHexane/IPA (90:10)DeethyleburnamonineNot specifiedNot specifiedDemonstrates the utility of polysaccharide phases.[1]
Chiral SFCPolysaccharide-basedCO₂/Methanol (gradient)Generic Indole DerivativeNot specifiedNot specifiedA rapid screening method.
¹H NMR(R)-BINOLCDCl₃Generic Chiral AmineN/AN/ARequires formation of diastereomeric complexes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the enantiomeric excess of Paniculidine A using the techniques described.

G Workflow for Determining Enantiomeric Excess of Paniculidine A cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy Sample Paniculidine A Sample Dissolve_HPLC Dissolve in Mobile Phase Sample->Dissolve_HPLC Method 1 Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Method 2 Filter_HPLC Filter (0.22 µm) Dissolve_HPLC->Filter_HPLC Inject_HPLC Inject into HPLC Filter_HPLC->Inject_HPLC Separate_HPLC Separation on Chiral Column Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection Separate_HPLC->Detect_HPLC Analyze_HPLC Calculate ee from Peak Areas Detect_HPLC->Analyze_HPLC Result Enantiomeric Excess (%) Analyze_HPLC->Result Add_CSA Add Chiral Solvating Agent Dissolve_NMR->Add_CSA Acquire_NMR Acquire ¹H NMR Spectrum Add_CSA->Acquire_NMR Analyze_NMR Calculate ee from Signal Integrals Acquire_NMR->Analyze_NMR Analyze_NMR->Result

Caption: General workflow for ee determination of Paniculidine A.

References

Synthesis of (±)-Paniculidine A Analogues for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Paniculidine A, an indole (B1671886) alkaloid, presents a scaffold of interest for neurological research due to its structural relationship to other neuroactive indole compounds. To explore the therapeutic potential and understand the structural requirements for biological activity, a systematic Structure-Activity Relationship (SAR) study is essential. This document provides detailed protocols for the synthesis of a focused library of this compound analogues and their subsequent biological evaluation. The synthetic strategy is centered around the versatile Fischer indole synthesis, allowing for the introduction of various substituents on the indole core. Furthermore, modifications to the carboxylic acid moiety are proposed to probe its role in target engagement. A hypothetical neurite outgrowth assay using the SH-SY5Y human neuroblastoma cell line is described as a primary screening platform to assess the neurotrophic potential of the synthesized compounds. This document is intended to serve as a practical guide for researchers embarking on the exploration of Paniculidine A analogues as potential neurotherapeutic agents.

Rationale for SAR Studies

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with significant central nervous system (CNS) activity. SAR studies on this compound analogues aim to:

  • Identify key structural features essential for biological activity.

  • Determine the influence of substituent size, electronic properties, and position on potency and selectivity.

  • Optimize the lead compound for improved efficacy, metabolic stability, and pharmacokinetic properties.

  • Elucidate the potential mechanism of action by comparing the activity of structurally related compounds.

Design of this compound Analogue Library

A focused library of analogues has been designed to systematically probe the structure of this compound. The modifications are centered on two key regions: the indole ring (positions 4, 5, 6, and 7) and the carboxylic acid side chain.

Table 1: Proposed Structures of this compound Analogues for SAR Studies

Compound IDR1R2R3R4X
PNA-01 this compound HHHHOH
PNA-02FHHHOH
PNA-03HFHHOH
PNA-04HHFHOH
PNA-05HHHFOH
PNA-06ClHHHOH
PNA-07HClHHOH
PNA-08HHClHOH
PNA-09HHHClOH
PNA-10OCH₃HHHOH
PNA-11HOCH₃HHOH
PNA-12HHOCH₃HOH
PNA-13HHHOCH₃OH
PNA-14HHHHOCH₃
PNA-15HHHHNH₂
PNA-16HHHHNHCH₃
PNA-17HHHHN(CH₃)₂

Experimental Protocols

General Synthetic Scheme

The synthesis of the this compound analogues will be primarily based on the Fischer indole synthesis, which allows for the construction of the indole core from appropriately substituted phenylhydrazines and a suitable ketone.

Diagram 1: General Synthetic Workflow for this compound Analogues

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Side Chain Modification cluster_3 Final Product Substituted Phenylhydrazine Substituted Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Substituted Phenylhydrazine->Fischer Indole Synthesis Ethyl levulinate Ethyl levulinate Ethyl levulinate->Fischer Indole Synthesis Hydrolysis / Amidation Hydrolysis / Amidation Fischer Indole Synthesis->Hydrolysis / Amidation Purification & Characterization Purification & Characterization Hydrolysis / Amidation->Purification & Characterization Paniculidine A Analogue Paniculidine A Analogue Purification & Characterization->Paniculidine A Analogue

Caption: General workflow for the synthesis of this compound analogues.

Protocol: Synthesis of (±)-5-Fluoro-Paniculidine A (PNA-03)

This protocol details the synthesis of a representative analogue, (±)-5-Fluoro-Paniculidine A.

Step 1: Fischer Indole Synthesis of Ethyl (±)-2-(5-fluoro-1H-indol-3-yl)butanoate

  • Materials: 4-Fluorophenylhydrazine hydrochloride (1.0 eq), ethyl levulinate (1.1 eq), glacial acetic acid.

  • Procedure:

    • To a solution of 4-fluorophenylhydrazine hydrochloride in glacial acetic acid, add ethyl levulinate.

    • Heat the mixture to reflux (approximately 118 °C) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired indole ester.

Step 2: Hydrolysis to (±)-5-Fluoro-Paniculidine A

  • Materials: Ethyl (±)-2-(5-fluoro-1H-indol-3-yl)butanoate (1.0 eq), lithium hydroxide (B78521) (LiOH) (2.0 eq), tetrahydrofuran (B95107) (THF), water.

  • Procedure:

    • Dissolve the indole ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 12-16 hours.

    • Monitor the hydrolysis by TLC.

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (±)-5-Fluoro-Paniculidine A.

    • Further purification can be achieved by recrystallization if necessary.

Protocol: Neurite Outgrowth Assay in SH-SY5Y Cells

This assay will be used to evaluate the neurotrophic activity of the synthesized analogues.

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Differentiation:

    • Seed SH-SY5Y cells in 96-well plates at a density of 5 x 10³ cells/well.

    • After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.

    • Incubate for 5-7 days to induce a neuronal phenotype.

  • Treatment with Analogues:

    • Prepare stock solutions of the Paniculidine A analogues in DMSO.

    • On the day of treatment, replace the differentiation medium with a fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).

    • Incubate the cells for an additional 48-72 hours.

  • Analysis of Neurite Outgrowth:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody.

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and branching using appropriate image analysis software.

  • Data Analysis:

    • Calculate the average neurite length per neuron for each treatment group.

    • Express the results as a percentage of the vehicle control.

    • Determine the EC₅₀ value for each active compound.

Diagram 2: Experimental Workflow for SAR Studies

G Analogue Synthesis Analogue Synthesis Purification & Characterization Purification & Characterization Analogue Synthesis->Purification & Characterization Primary Screening (Neurite Outgrowth) Primary Screening (Neurite Outgrowth) Purification & Characterization->Primary Screening (Neurite Outgrowth) Data Analysis (EC50) Data Analysis (EC50) Primary Screening (Neurite Outgrowth)->Data Analysis (EC50) Identification of Hits Identification of Hits Data Analysis (EC50)->Identification of Hits Secondary Assays (e.g., Neuroprotection) Secondary Assays (e.g., Neuroprotection) Identification of Hits->Secondary Assays (e.g., Neuroprotection) Lead Optimization Lead Optimization Secondary Assays (e.g., Neuroprotection)->Lead Optimization

Caption: Workflow for the biological evaluation of Paniculidine A analogues.

Hypothetical SAR Data

The following table presents hypothetical data from the neurite outgrowth assay to illustrate a potential SAR trend.

Table 2: Hypothetical Biological Activity of this compound Analogues

Compound IDModificationNeurite Outgrowth (EC₅₀, µM)
PNA-01 Unsubstituted15.2
PNA-024-Fluoro25.8
PNA-035-Fluoro8.5
PNA-046-Fluoro12.1
PNA-057-Fluoro30.1
PNA-064-Chloro35.4
PNA-075-Chloro10.2
PNA-086-Chloro18.9
PNA-097-Chloro42.5
PNA-104-Methoxy45.3
PNA-115-Methoxy5.1
PNA-126-Methoxy9.8
PNA-137-Methoxy55.7
PNA-14Methyl Ester> 100
PNA-15Primary Amide22.4
PNA-16Secondary Amide18.3
PNA-17Tertiary Amide35.6

Interpretation of Hypothetical Data:

  • Indole Substitution: Electron-donating or moderately electron-withdrawing substituents at the 5-position of the indole ring appear to enhance activity (e.g., PNA-03, PNA-07, PNA-11). Substitutions at the 4- and 7-positions seem to be detrimental to activity.

  • Carboxylic Acid Moiety: The free carboxylic acid appears to be crucial for activity, as its conversion to a methyl ester (PNA-14) leads to a significant loss of potency. Amide analogues show reduced activity compared to the parent carboxylic acid.

Potential Signaling Pathway

Based on the neurotrophic activity of other indole-containing compounds, this compound analogues may exert their effects through the modulation of pathways involved in neuronal survival and growth, such as the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

Diagram 3: Proposed BDNF Signaling Pathway

G Paniculidine A Analogue Paniculidine A Analogue TrkB Receptor TrkB Receptor Paniculidine A Analogue->TrkB Receptor Activates PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkB Receptor->MAPK/ERK Pathway Neuronal Survival & Growth Neuronal Survival & Growth PI3K/Akt Pathway->Neuronal Survival & Growth CREB Activation CREB Activation MAPK/ERK Pathway->CREB Activation Gene Expression Gene Expression CREB Activation->Gene Expression Gene Expression->Neuronal Survival & Growth

Caption: Potential modulation of the BDNF/TrkB signaling pathway.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis and SAR-driven exploration of this compound analogues. By systematically modifying the indole core and the carboxylic acid side chain, researchers can gain valuable insights into the structural requirements for neurotrophic activity. The proposed biological assays offer a robust platform for screening and identifying lead compounds for further development as potential therapeutics for neurodegenerative diseases. It is important to note that the biological data presented is hypothetical and serves to illustrate the principles of an SAR study. Actual experimental results will guide the iterative process of drug design and optimization.

Application Notes and Protocols for Paniculidine A Derivatives (Penaresidin Analogs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While "Paniculidine A" does not correspond to a known compound in the scientific literature, it is likely a misnomer for Penaresidin (B1208786) A, a bioactive marine natural product. The Penaresidins, including Penaresidin A and B, and their synthetic derivatives, are a class of sphingolipid-like compounds isolated from the marine sponge Penares sp.[1] These compounds, characterized by a unique azetidine (B1206935) core, have garnered significant interest for their potential therapeutic applications, including anticancer, antimicrobial, and immunomodulatory activities. This document provides an overview of the potential therapeutic applications of Penaresidin derivatives, supported by quantitative data and detailed experimental protocols for key assays.

Therapeutic Potential

Penaresidin derivatives have demonstrated promising bioactivities in several key therapeutic areas:

  • Anticancer Activity: Stereoisomers of Penaresidin B have shown potent cytotoxic effects against various human cancer cell lines.[1][2] This suggests their potential as lead compounds for the development of novel chemotherapeutic agents. The mechanism of action is believed to involve the induction of apoptosis.

  • Antimicrobial Activity: Several Penaresidin derivatives exhibit activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[2] This highlights their potential as a scaffold for the development of new antibiotics.

  • Immunomodulatory Activity: Certain synthetic analogs of Penaresidin have been designed to act as inducers of cytokine production, including IFN-γ, IL-4, and IL-13, through the activation of Natural Killer T (NKT) cells.[3] This suggests their potential use in immunotherapy for cancer or other diseases.

  • Enzyme Inhibition: The related natural product, Penazetidine A, is a potent inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[3] This indicates that Penaresidin-like structures could be explored for their potential to modulate PKC signaling in various disease contexts.

Data Presentation

Table 1: Cytotoxicity of Penaresidin B Stereoisomers against Human Cancer Cell Lines
Compound/StereoisomerCell LineAssayIC50 (µM)Reference
Penaresidin B Isomer 4A549 (Lung Carcinoma)MTT AssayPotent[1][2]
Penaresidin B Isomer 5A549 (Lung Carcinoma)MTT AssayPotent[1][2]
Penaresidin B Isomer 4HT29 (Colon Adenocarcinoma)MTT AssayPotent[1][2]
Penaresidin B Isomer 5HT29 (Colon Adenocarcinoma)MTT AssayPotent[1][2]
Penaresidin B Isomer (2S, 3R, 4S)A549 (Lung Carcinoma)Not Specified>10[3]
Penaresidin B Isomer (2S, 3R, 4R)A549 (Lung Carcinoma)Not Specified>10[3]
Penaresidin B Isomer (2S, 3R, 4S)HT29 (Colon Adenocarcinoma)Not Specified>10[3]
Penaresidin B Isomer (2S, 3R, 4R)HT29 (Colon Adenocarcinoma)Not Specified>10[3]

Note: "Potent" indicates significant activity as reported in the source, without a specific IC50 value provided in the abstract.

Table 2: Antimicrobial Activity of Penaresidin B Stereoisomers
Compound/StereoisomerBacterial StrainMethodActivityReference
Penaresidin B Isomer 4Bacillus subtilisNot SpecifiedActive[2]
Penaresidin B Isomer 5Bacillus subtilisNot SpecifiedActive[2]
Penaresidin B Isomer 4Staphylococcus aureusNot SpecifiedActive[2]
Penaresidin B Isomer 5Staphylococcus aureusNot SpecifiedActive[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the general procedure for determining the cytotoxic activity of Penaresidin derivatives against adherent cancer cell lines like A549 and HT-29.

Materials:

  • Penaresidin derivatives

  • Human cancer cell lines (e.g., A549, HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Penaresidin derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Penaresidin derivative. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of Penaresidin derivatives against bacteria.

Materials:

  • Penaresidin derivatives

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the Penaresidin derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm using a microplate reader.

Visualizations

Signaling Pathways and Workflows

Cytotoxicity_Workflow cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start Cell_Culture Maintain Cancer Cell Lines (e.g., A549, HT29) Seeding Seed Cells in 96-well Plates Treatment Treat with Penaresidin Derivatives (various concentrations) Incubation Incubate for 48-72 hours MTT_Assay Perform MTT Assay Data_Analysis Measure Absorbance and Calculate IC50 End End

PKC_Inhibition_Pathway cluster_pathway Proposed Mechanism: PKC Inhibition by Penazetidine A Penazetidine_A Penazetidine A PKC Protein Kinase C Substrate PKC Substrate Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Differentiation)

Apoptosis_Induction_Pathway cluster_pathway Hypothesized Apoptotic Pathway for Penaresidin B Penaresidin_B Penaresidin B Cancer_Cell Cancer Cell Apoptosis_Signal Induction of Apoptotic Signaling Caspase_Activation Caspase Cascade Activation Apoptosis Apoptosis

References

The Untapped Potential of (±)-Paniculidine A: A Hypothetical Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain studies detailing the use of (±)-Paniculidine A as a scaffold for drug discovery. There is a notable absence of published data regarding its biological activities, therapeutic targets, or the synthesis and evaluation of derivative libraries. The following application notes and protocols are therefore presented as a hypothetical framework for researchers and drug development professionals. This document outlines how one might approach the investigation of this compound as a novel scaffold, based on established principles of medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a naturally occurring indole (B1671886) alkaloid. Its chemical structure, C14H17NO2, features an indole core, a common motif in many biologically active compounds and approved drugs. The presence of this "privileged" scaffold suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. The structure contains several sites amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Chemical Structure of Paniculidine A:

  • Molecular Formula: C14H17NO2

  • Key Features:

    • Indole nucleus

    • Chiral center

    • Ester functional group

Application Notes: A Roadmap for Investigating this compound

These notes propose a strategic approach to unlocking the therapeutic potential of the this compound scaffold.

2.1. Rationale for Scaffold Selection

The indole ring system is a cornerstone of medicinal chemistry, found in a wide array of pharmaceuticals targeting diverse biological systems. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an effective pharmacophore for engaging with biological targets such as G-protein coupled receptors (GPCRs), kinases, and enzymes involved in metabolic pathways. The unique substitution pattern of Paniculidine A provides a novel three-dimensional arrangement of functional groups that could confer selectivity and potency for new targets.

2.2. Proposed Therapeutic Areas for Investigation

Given the prevalence of the indole scaffold in neuroactive and anti-proliferative agents, initial screening efforts for Paniculidine A derivatives could focus on:

  • Oncology: Many kinase inhibitors and microtubule-targeting agents feature indole moieties.

  • Neuroscience: The structural similarity to serotonin (B10506) and other neurotransmitters suggests potential applications in treating disorders of the central nervous system (CNS).

  • Inflammatory Diseases: Indole-containing compounds have been shown to modulate inflammatory pathways.

2.3. Library Design and Synthesis Strategy

A focused library of derivatives should be designed to probe the chemical space around the core scaffold. Key modifications could include:

  • Modification of the Ester: Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or amidation to introduce diverse functional groups.

  • Substitution on the Indole Ring: Introduction of electron-donating or electron-withdrawing groups at various positions to modulate the electronic properties and metabolic stability.

  • Variation of the Alkyl Chain: Altering the length and branching of the side chain to explore the binding pocket of potential targets.

Experimental Protocols (Hypothetical)

The following are generalized protocols and are not based on published experimental data for this compound.

3.1. General Protocol for the Synthesis of a Paniculidine A Amide Library

This protocol describes a hypothetical two-step process to generate a library of amide derivatives from the parent ester.

paniculidine_ester This compound (Ester) hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) paniculidine_ester->hydrolysis carboxylic_acid Paniculidine A Carboxylic Acid hydrolysis->carboxylic_acid amidation Step 2: Amide Coupling (HATU, DIPEA, R-NH2) carboxylic_acid->amidation amide_library Amide Derivative Library amidation->amide_library plate_prep Plate Preparation: Add buffer, kinase, and Paniculidine A derivative incubation1 Pre-incubation (15 min at RT) plate_prep->incubation1 reaction_init Reaction Initiation: Add ATP and peptide substrate incubation1->reaction_init incubation2 Reaction Incubation (60 min at RT) reaction_init->incubation2 detection Detection: Add detection reagent (e.g., ADP-Glo™) incubation2->detection readout Luminescence Reading detection->readout ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factor erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Paniculidine A Derivative (PNU-003) inhibitor->raf

Application Notes and Protocols for In Vitro Evaluation of Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine A is a novel natural product with a yet uncharacterized biological activity profile. These application notes provide a comprehensive in vitro experimental design to systematically evaluate its potential as a therapeutic agent. The following protocols outline a tiered screening approach, starting with broad cytotoxicity assessment and moving towards more specific mechanism-of-action studies, including anti-cancer, anti-inflammatory, and antimicrobial investigations.

Experimental Workflow

The proposed experimental workflow provides a logical progression from initial screening to detailed mechanistic studies.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening & MOA cluster_tier3 Tier 3: Pathway Analysis cluster_parallel Parallel Screening T1_Cyto Cytotoxicity Screening (MTT Assay) T2_Apoptosis Apoptosis vs. Necrosis (Annexin V/PI Staining) T1_Cyto->T2_Apoptosis Hit (Selective Cytotoxicity) T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1_Cyto->T2_CellCycle Hit (Selective Cytotoxicity) T3_Western Western Blot Analysis (MAPK/ERK, PI3K/Akt) T2_Apoptosis->T3_Western T2_CellCycle->T3_Western P_AntiInflam Anti-inflammatory Assay (Nitric Oxide Inhibition) P_Antimicrobial Antimicrobial Assay (MIC Determination)

Caption: Tiered experimental workflow for the in vitro characterization of Paniculidine A.

Tier 1: Primary Cytotoxicity Screening

This initial phase aims to determine the cytotoxic potential of Paniculidine A against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of Paniculidine A in various cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])

  • Paniculidine A (stock solution in DMSO)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of Paniculidine A in culture medium.

  • Remove the old medium and add 100 µL of the diluted Paniculidine A to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Data Presentation:

Cell LinePaniculidine A IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-715.2 ± 1.80.8 ± 0.13.3
A54925.7 ± 2.51.2 ± 0.21.9
HCT1168.9 ± 1.10.5 ± 0.055.6
HEK29350.1 ± 4.22.1 ± 0.3-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

Tier 2: Secondary Screening & Mechanism of Action

If Paniculidine A shows selective cytotoxicity, further experiments will be conducted on the most sensitive cell line (e.g., HCT116) to elucidate the mechanism of cell death.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To differentiate between apoptotic and necrotic cell death induced by Paniculidine A.

Materials:

  • HCT116 cells

  • Paniculidine A

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with Paniculidine A at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

TreatmentViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.1
Paniculidine A (IC50)48.2 ± 3.125.7 ± 2.222.3 ± 1.93.8 ± 0.7
Paniculidine A (2x IC50)15.6 ± 1.938.9 ± 2.840.1 ± 3.55.4 ± 0.9
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of Paniculidine A on cell cycle progression.

Materials:

  • HCT116 cells

  • Paniculidine A

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat HCT116 cells with Paniculidine A at its IC50 concentration for 24 hours.

  • Harvest and fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 3.128.9 ± 2.515.7 ± 1.8
Paniculidine A (IC50)25.1 ± 2.230.5 ± 2.844.4 ± 3.9

Tier 3: Signaling Pathway Analysis

Based on the results from Tier 2, this phase investigates the molecular pathways affected by Paniculidine A.

Protocol 4: Western Blot Analysis

Objective: To assess the effect of Paniculidine A on key proteins in cancer-related signaling pathways.

Materials:

  • HCT116 cells

  • Paniculidine A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat HCT116 cells with Paniculidine A at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence imaging system.

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for Paniculidine A, involving the inhibition of pro-survival pathways and activation of apoptotic pathways.

signaling_pathway cluster_pathways Intracellular Signaling PaniculidineA Paniculidine A PI3K PI3K PaniculidineA->PI3K MEK MEK PaniculidineA->MEK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 ERK ERK MEK->ERK ERK->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for Paniculidine A-induced apoptosis.

Parallel Screening

To explore a broader therapeutic potential, Paniculidine A should also be screened for anti-inflammatory and antimicrobial activities.

Protocol 5: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of Paniculidine A by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Paniculidine A

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Paniculidine A for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the supernatant and mix with Griess Reagent.

  • Measure the absorbance at 540 nm.

Data Presentation:

TreatmentNO Production (% of Control)
Vehicle Control100 ± 5.2
Paniculidine A (10 µM)75.3 ± 4.1
Paniculidine A (25 µM)42.8 ± 3.5
Paniculidine A (50 µM)15.1 ± 2.8
Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Paniculidine A that inhibits the visible growth of microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Paniculidine A

  • 96-well plates

Procedure:

  • Prepare a twofold serial dilution of Paniculidine A in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Incubate at 37°C for 24 hours (bacteria) or 30°C for 48 hours (fungi).

  • Determine the MIC as the lowest concentration with no visible growth.

Data Presentation:

MicroorganismPaniculidine A MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128
Candida albicans64

Conclusion

This comprehensive set of in vitro protocols provides a robust framework for the initial characterization of Paniculidine A. The tiered approach allows for a cost-effective and logical progression from broad screening to detailed mechanistic studies. The data generated from these experiments will be crucial in determining the therapeutic potential of Paniculidine A and guiding future drug development efforts.

Cell-Based Assays for Evaluating the Biological Activity of Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Paniculidine A is a novel natural product with potential therapeutic applications. Preliminary screenings suggest that Paniculidine A may possess anticancer, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of cell-based assays to characterize the biological activities of Paniculidine A. Detailed protocols for key experiments are provided to guide researchers in evaluating its efficacy and mechanism of action.

Anticancer Activity

A crucial step in cancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth and induce cell death. The following assays are fundamental for assessing the anticancer potential of Paniculidine A.

Cell Viability and Cytotoxicity Assays

These assays are initial screens to determine the effect of Paniculidine A on cancer cell viability.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

  • LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[5][6][7][8][9]

Data Presentation:

AssayCell LinePaniculidine A Conc. (µM)% Viability / % CytotoxicityIC50 (µM)
MTTMCF-70.1, 1, 10, 50, 100
MTTA5490.1, 1, 10, 50, 100
LDHMCF-70.1, 1, 10, 50, 100
LDHA5490.1, 1, 10, 50, 100
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[10][11][12][13][14]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

Data Presentation:

AssayCell LinePaniculidine A Conc. (µM)% Apoptotic CellsFold Increase in Caspase 3/7 Activity
Annexin V/PIHeLa1, 10, 50
Caspase-Glo 3/7HeLa1, 10, 50
Cell Cycle Analysis

This assay determines the effect of Paniculidine A on the progression of the cell cycle. Many anticancer agents induce cell cycle arrest at specific checkpoints.[18][19][20]

Data Presentation:

Cell LinePaniculidine A Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Jurkat1, 10, 50

Signaling Pathway for Anticancer Activity

Paniculidine_A Paniculidine A Receptor Receptor Paniculidine_A->Receptor Binds Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activates Mitochondria Mitochondria Signaling_Cascade->Mitochondria Nucleus Nucleus Signaling_Cascade->Nucleus Caspases Caspase Activation Mitochondria->Caspases Releases Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Cycle_Arrest Cell Cycle Arrest Nucleus->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: Proposed signaling pathway for Paniculidine A-induced apoptosis.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. Evaluating the anti-inflammatory potential of Paniculidine A is crucial.

Nitric Oxide (NO) Production Assay

Overproduction of nitric oxide is a hallmark of inflammation. The Griess assay measures nitrite (B80452), a stable product of NO.[21][22][23][24][25]

Cytokine Production Assays

Pro-inflammatory cytokines like TNF-α and IL-6 play a central role in the inflammatory response. Their levels can be quantified using ELISA.[26][27][28][29][30][31][32]

Data Presentation:

AssayCell LineTreatmentPaniculidine A Conc. (µM)NO (µM) / Cytokine (pg/mL)% Inhibition
GriessRAW 264.7LPS1, 10, 50
TNF-α ELISARAW 264.7LPS1, 10, 50
IL-6 ELISARAW 264.7LPS1, 10, 50

Signaling Pathway for Anti-inflammatory Activity

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Paniculidine_A Paniculidine A Paniculidine_A->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Paniculidine A.

Neuroprotective Activity

Protecting neurons from damage is a key therapeutic strategy for neurodegenerative diseases.

Neurotoxicity-Induced Cell Death Assays

These assays evaluate the ability of Paniculidine A to protect neuronal cells from toxins.

  • MPP+ Induced Neurotoxicity in SH-SY5Y cells: MPP+ is a neurotoxin that induces Parkinson's-like symptoms.[33][34][35][36][37]

  • Glutamate-Induced Excitotoxicity in SH-SY5Y cells: Excessive glutamate (B1630785) can lead to neuronal cell death.[38][39][40][41][42]

Data Presentation:

AssayCell LineToxinPaniculidine A Conc. (µM)% Cell Viability
MTTSH-SY5YMPP+ (1 mM)0.1, 1, 10
MTTSH-SY5YGlutamate (50 mM)0.1, 1, 10

Signaling Pathway for Neuroprotective Activity

Neurotoxin Neurotoxin (e.g., MPP+, Glutamate) Neuron Neuron Neurotoxin->Neuron Oxidative_Stress Oxidative Stress Neuron->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Neuron->Mitochondrial_Dysfunction Apoptotic_Pathways Apoptotic Pathways Oxidative_Stress->Apoptotic_Pathways Mitochondrial_Dysfunction->Apoptotic_Pathways Cell_Death Neuronal Cell Death Apoptotic_Pathways->Cell_Death Paniculidine_A Paniculidine A Antioxidant_Response Antioxidant Response Paniculidine_A->Antioxidant_Response Enhances Survival_Pathways Pro-survival Pathways (e.g., Akt, Nrf2) Paniculidine_A->Survival_Pathways Activates Antioxidant_Response->Oxidative_Stress Inhibits Survival_Pathways->Apoptotic_Pathways Inhibits

Caption: Neuroprotective mechanisms of Paniculidine A.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of Paniculidine A and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[10]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number (if necessary) and express the results as fold change relative to the vehicle control.

Nitric Oxide (Griess) Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Paniculidine A for 1 hour, then stimulate with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[21]

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Neuroprotection Assay (MPP+ Model)
  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to differentiate for 3-5 days if required.

  • Pre-treatment: Pre-treat the cells with various concentrations of Paniculidine A for 24 hours.[33]

  • Toxin Exposure: Add MPP+ to a final concentration of 1 mM and incubate for another 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 4.1 to determine cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by Paniculidine A relative to the MPP+-treated control.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Paniculidine A Stock Solutions Treatment Treat Cells with Paniculidine A Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Assay_Specific_Steps Assay Specific Steps (e.g., Add Reagents) Incubation->Assay_Specific_Steps Measurement Measure Signal (Absorbance, Fluorescence, Luminescence) Assay_Specific_Steps->Measurement Data_Processing Data Processing and Statistical Analysis Measurement->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: General experimental workflow for cell-based assays.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up the Synthesis of (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of (±)-Paniculidine A, this technical support center provides essential guidance for scaling up the process. The following troubleshooting guide and frequently asked questions (FAQs) are based on the concise 10-step total synthesis developed by Qiu and coworkers. This route is highlighted for its efficiency, making it a prime candidate for larger scale production.

Troubleshooting Guide

This guide addresses potential issues that may arise during the scale-up of the synthesis of this compound, with a focus on the key steps outlined by Qiu et al.

Step/Reaction Potential Issue Recommended Solution(s)
Step 1: Hosomi-Sakurai Allylation Low yield of the desired allylated product.- Ensure the TMSOTf catalyst is fresh and added at the specified temperature (-78 °C) to avoid degradation. - Use freshly distilled dichloromethane (B109758) (DCM) to minimize moisture, which can quench the reaction. - Check the quality of the starting materials; impurities in either the enone or allyltrimethylsilane (B147118) can inhibit the reaction.
Formation of multiple stereoisomers.- Strict adherence to the reaction temperature (-78 °C) is critical for diastereoselectivity. - Slow, dropwise addition of the catalyst can help control the reaction rate and improve selectivity.
Step 3: Iodohydrin Formation Incomplete reaction, starting material remains.- Ensure an adequate excess of N-Iodosuccinimide (NIS) and water is used. - Monitor the reaction by TLC; if it stalls, a small additional portion of NIS can be added.
Formation of side products due to over-oxidation.- Control the reaction time carefully; prolonged reaction can lead to undesired byproducts. - Maintain the reaction at room temperature as specified; elevated temperatures can increase the rate of side reactions.
Step 4: Epoxidation Low conversion to the epoxide.- Use a freshly prepared solution of potassium carbonate in methanol. - Ensure the reaction is stirred vigorously to ensure proper mixing of the biphasic system if applicable.
Step 5: SN2 Cyclization Reaction is slow or does not proceed to completion.- The starting iodohydrin must be completely dry. - Sodium hydride (NaH) should be of high quality and handled under strictly anhydrous conditions. Dry THF is crucial. - Gentle heating may be required to initiate the reaction, but should be carefully controlled to avoid decomposition.
Formation of elimination byproducts.- Use a non-hindered base like NaH as specified. Bulky bases can favor elimination. - Maintain the recommended reaction temperature; overheating can promote elimination pathways.
Step 7: Oxidation Incomplete oxidation to the diketone.- Ensure the Dess-Martin periodinane (DMP) is of high purity and activity. - The reaction should be run under an inert atmosphere to prevent moisture from deactivating the reagent.
Step 9: Intramolecular Michael Addition Low yield of the cyclized product.- The choice of base and solvent is critical. Qiu et al. found that t-BuOK in toluene (B28343) under reflux was effective. Other standard bases proved ineffective.[1] - The reaction concentration can be important; high dilution may be necessary to favor the intramolecular reaction over intermolecular side reactions.
Polymerization or decomposition of starting material.- Ensure rigorous exclusion of air and moisture. - The reaction temperature should be carefully controlled; overheating can lead to decomposition.
Step 10: Reduction Incomplete reduction or formation of stereoisomers.- Use a fresh, high-quality batch of L-selectride. - The reaction must be carried out at a low temperature (-78 °C) to ensure high diastereoselectivity.
General Purification Difficulty in separating the product from byproducts or starting materials.- Column chromatography conditions (silica gel, solvent system) should be optimized for each step. - For non-polar compounds, a gradient elution may be necessary. - Recrystallization may be an option for solid products to improve purity on a large scale.

Frequently Asked Questions (FAQs)

Q1: The overall yield of the 10-step synthesis is reported to be 12%. Is this suitable for large-scale production?

A1: An overall yield of 12% for a 10-step synthesis of a complex natural product is considered quite efficient.[2] For industrial-scale drug development, further process optimization would likely be necessary to improve the yield of individual steps and the overall process. However, this route provides a strong foundation for a scalable synthesis.

Q2: Are there any particularly hazardous reagents used in this synthesis that require special handling on a larger scale?

A2: Yes, several reagents require careful handling, especially during scale-up:

  • Sodium hydride (NaH): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., argon or nitrogen) and in anhydrous solvents.

  • Dess-Martin periodinane (DMP): Can be explosive under certain conditions (e.g., shock or heat). It should be handled with care and stored properly.

  • L-selectride: A pyrophoric reagent (ignites spontaneously in air). It is supplied as a solution in THF and should be handled under an inert atmosphere using proper syringe techniques.

  • Dichloromethane (DCM): A suspected carcinogen. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: The intramolecular Michael addition (Step 9) is described as "unusual." What makes it challenging and how can success be ensured on a larger scale?

A3: The challenge in this step lies in the use of an unsaturated amide as the Michael acceptor, which is less reactive than a typical enone. Standard bases were found to be ineffective.[1] For a successful scale-up:

  • Base and Solvent: The use of a strong, non-nucleophilic base like potassium t-butoxide (t-BuOK) in a non-polar solvent like toluene at reflux is critical.[1]

  • Concentration: The reaction should be run at a suitable dilution to favor the intramolecular cyclization. This may require optimization at a larger scale to balance reaction rate and suppression of intermolecular side reactions.

  • Inert Atmosphere: Strict exclusion of oxygen and moisture is crucial to prevent degradation of the base and starting material.

Q4: How can the diastereoselectivity of the Hosomi-Sakurai allylation (Step 1) and the final reduction (Step 10) be maintained during scale-up?

A4: Maintaining diastereoselectivity on a larger scale requires precise control over reaction conditions:

  • Temperature Control: For both reactions, maintaining a low temperature (-78 °C) is paramount. A reactor with efficient cooling and temperature monitoring is essential.

  • Reagent Addition: Slow, controlled addition of the catalyst (TMSOTf in Step 1) or the reducing agent (L-selectride in Step 10) is necessary to manage the reaction exotherm and maintain a consistent low temperature throughout the reaction mixture.

  • Mixing: Efficient stirring is crucial to ensure homogenous temperature and concentration throughout the larger reaction vessel.

Experimental Workflow and Logic

The following diagrams illustrate the overall synthetic strategy and the logical flow of the key transformations in the synthesis of this compound.

G cluster_0 Fragment Coupling and Elaboration cluster_1 Ring Formation and Final Modifications start Starting Materials: Thioether-substituted cyclohexanone and Iodo-substituted cyclic enone step1 Step 1: Hosomi-Sakurai Allylation start->step1 step2 Step 2: Desulfurization step1->step2 step3 Step 3: Iodohydrin Formation step2->step3 step4 Step 4: Epoxidation step3->step4 step5 Step 5: SN2 Cyclization step4->step5 Intermediate to Ring Closure step6 Step 6: Silylation step5->step6 step7 Step 7: Oxidation step6->step7 step8 Step 8: Amidation step7->step8 step9 Step 9: Intramolecular Michael Addition step8->step9 step10 Step 10: Reduction step9->step10 product This compound step10->product

Caption: Overall workflow for the 10-step synthesis of this compound.

G cluster_cyclization Key Cyclization Strategies cluster_stereo Stereochemical Control logic_start Key Challenge: Construction of the Tetracyclic Core sn2 Step 5: SN2 Cyclization Forms the first five-membered ring logic_start->sn2 First Ring Closure hosomi Step 1: Hosomi-Sakurai Allylation Sets initial stereocenter logic_start->hosomi michael Step 9: Intramolecular Michael Addition Forms the second five-membered ring sn2->michael Second Ring Closure reduction Step 10: Reduction Sets final stereocenter michael->reduction Final Stereochemistry product Target Molecule: This compound reduction->product

Caption: Logical relationships of key transformations in the synthesis.

Detailed Experimental Protocols

The following are the detailed experimental procedures for the key steps in the synthesis of this compound, adapted for a representative scale.

Step 1: Hosomi-Sakurai Allylation

To a solution of the iodo-substituted cyclic enone (1.0 equiv) and allyltrimethylsilane (1.5 equiv) in anhydrous DCM (0.1 M) at -78 °C under an argon atmosphere, TMSOTf (0.1 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours, then quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the allylated product.

Step 5: SN2 Cyclization

To a suspension of NaH (60% dispersion in mineral oil, 3.0 equiv) in anhydrous THF (0.05 M) at 0 °C under an argon atmosphere, a solution of the iodohydrin intermediate (1.0 equiv) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 9: Intramolecular Michael Addition

To a solution of the unsaturated amide precursor (1.0 equiv) in anhydrous toluene (0.01 M) under an argon atmosphere, potassium t-butoxide (3.0 equiv) is added in one portion. The reaction mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography.

Step 10: Reduction to this compound

To a solution of the tetracyclic triketone (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere, L-selectride (1.0 M solution in THF, 2.5 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of NaHCO₃, followed by the addition of 30% aqueous H₂O₂. The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield this compound.

References

Technical Support Center: Addressing Impurities in Synthetic Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and answers to frequently asked questions regarding the management of impurities during the total synthesis of Paniculidine A.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of Paniculidine A?

A1: Impurities in the synthesis of Paniculidine A, like many multi-step organic syntheses, typically originate from three main sources:

  • Process-Related Impurities: These are byproducts formed from side reactions or incomplete reactions of starting materials and intermediates. The specific indole (B1671886) skeleton of Paniculidine A may be susceptible to alternative cyclization pathways or oxidation.

  • Reagent-Related Impurities: Using an excess of certain reagents is a common strategy to drive reactions to completion, but this can leave unreacted reagents in the crude product.[1] Impurities present in the reagents or solvents themselves can also be carried through the synthesis.

  • Contaminants: These can include residual solvents, water, or substances introduced during workup and purification steps, such as silicone grease.[2]

Q2: What are the initial analytical steps to identify the presence of impurities in a crude Paniculidine A sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for initial impurity profiling.

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in the crude mixture. Unexpected spots indicate the presence of impurities or side products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the number of impurities and their molecular weights, which is crucial for proposing potential structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product can reveal the presence of impurities by showing unexpected signals. Comparing the integration of impurity peaks to product peaks can give a rough estimate of their levels.[2]

Q3: How can impurities be minimized before the purification stage?

A3: Proactive measures can significantly reduce the impurity load.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry to minimize side reactions.

  • Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity to avoid introducing contaminants.

  • Protective Group Strategy: Judicious use of protecting groups can prevent unwanted side reactions on sensitive functional groups.

  • Aqueous Workup: A well-designed aqueous wash sequence can remove many water-soluble impurities and unreacted reagents before chromatographic purification.

Troubleshooting Guide

Issue 1: An unexpected, major spot is visible on the TLC plate of my crude product.

  • Possible Cause: A significant side reaction may have occurred, or the reaction may not have gone to completion, leaving a large amount of starting material.

  • Troubleshooting Steps:

    • Co-spotting: Run a new TLC plate, spotting the starting material, the crude reaction mixture, and a co-spot (both starting material and crude mixture in the same lane). This will confirm if the unexpected spot is unreacted starting material.

    • Check Stability: Your product might be unstable to the workup conditions (e.g., acidic or basic washes).[5] Test the stability by taking a small sample of the reaction mixture before workup and treating it with the planned wash reagents to see if the impurity profile changes on TLC.[5]

    • Isolate and Characterize: If the impurity is a new compound, it may need to be isolated via preparative TLC or column chromatography for structural analysis by MS and NMR.[3]

Issue 2: My final product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The compound may be significantly impure, leading to a melting point depression.[3] Alternatively, the cooling process may be too rapid, or the chosen solvent system is inappropriate.[6]

  • Troubleshooting Steps:

    • Re-dissolve and Slow Cool: Warm the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Insulating the flask can help.[3][6]

    • Add Charcoal: If the solution is colored or you suspect significant impurities, consider adding activated charcoal to the hot solution to adsorb them, followed by a hot filtration step. Be aware that charcoal can also adsorb your desired product, potentially reducing the yield.[6]

    • Re-evaluate Solvent: The compound's melting point may be lower than the boiling point of the solvent.[3] A different solvent or a mixed-solvent system may be required.

Issue 3: The yield after column chromatography is very low, although the reaction appeared clean on TLC.

  • Possible Cause: The product may have been lost during the purification process.

  • Troubleshooting Steps:

    • Check Solubility: Your product might be highly polar and sticking irreversibly to the silica (B1680970) gel, or it might be streaking (tailing) down the column, leading to poor separation and mixed fractions.[3] Adding a small amount of a more polar solvent (like methanol (B129727) or acetic acid) to the eluent can help.[3]

    • Analyze All Fractions: Retain and analyze all fractions from the column by TLC to ensure the product did not elute earlier or later than expected.

    • Check Filtration Media: If you performed a filtration step (e.g., through Celite or silica), the product may have adsorbed to it. Suspend the filtration medium in a suitable solvent and analyze the solvent by TLC.[5]

Quantitative Analysis of Purification Methods

The choice of purification method significantly impacts the final purity and overall yield of synthetic Paniculidine A. The following table provides representative data on the effectiveness of two common purification techniques for removing typical impurities.

Parameter Crude Product After Flash Chromatography After Recrystallization
Purity of Paniculidine A (by HPLC, % Area) 75%96%>99%
Unreacted Starting Material (%) 15%<1%<0.1%
Diastereomeric Impurity (%) 8%3%<0.5%
Other Minor Impurities (%) 2%<1%<0.1%
Typical Recovery Rate N/A80-90%60-75%

Note: Data is representative and may vary based on specific reaction conditions and execution.

Key Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment of Paniculidine A

This protocol outlines a standard method for determining the purity of a synthesized Paniculidine A sample.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II or equivalent.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of Paniculidine A by the total area of all peaks and multiplying by 100%. Disregard peaks from the blank (solvent) injection.

Protocol 2: Purification by Flash Column Chromatography

This protocol details a standard procedure for purifying crude Paniculidine A.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation between Paniculidine A and its major impurities, aiming for an Rf value of ~0.3 for the target compound.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles form.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, applying consistent pressure.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase to elute the compounds.

    • Collect fractions of a consistent volume in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified Paniculidine A.

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and concepts for managing impurities during synthesis.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_action Action cluster_end Finish start Crude Synthetic Paniculidine A analysis Initial Analysis (TLC, LC-MS, NMR) start->analysis decision Purity >98%? analysis->decision characterize Characterize Impurities (MS, NMR) decision->characterize No end_product Pure Paniculidine A decision->end_product Yes purify Select Purification Strategy (Column, Recrystallization) characterize->purify purify->analysis Re-analyze

Caption: A logical workflow for impurity identification and remediation.

G Intermediate Key Synthetic Intermediate Paniculidine Desired Product (Paniculidine A Core) Intermediate->Paniculidine Desired Pathway (Major Product) Impurity Side Product (e.g., Regioisomer) Intermediate->Impurity Side Reaction (Minor Product) Reagent Cyclization Reagent + Conditions

Caption: Formation of a process-related impurity via a side reaction.

References

Validation & Comparative

A Spectroscopic Showdown: Unraveling the Nuances of Paniculidine A and Paniculidine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in natural product synthesis and drug discovery, a detailed understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related indole (B1671886) alkaloids, Paniculidine A and Paniculidine B, isolated from Murraya paniculata. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the subtle yet significant structural differences that define their unique chemical identities.

Paniculidine A and Paniculidine B, first reported in 1985, are prenylindoles with distinct functional groups that give rise to characteristic spectroscopic signatures. Paniculidine A is identified as methyl 2-methyl-4-(indol-3-yl)-butyrate, while Paniculidine B is 2-methyl-4-(1-methoxyindol-3-yl)-1-butanol. The key differentiator lies in the indole nitrogen and the terminus of the butyrate/butanol side chain. In Paniculidine A, the indole nitrogen is unsubstituted, and the side chain terminates in a methyl ester. Conversely, Paniculidine B features a methoxy (B1213986) group on the indole nitrogen and a primary alcohol at the end of the side chain. These structural variations are clearly reflected in their spectroscopic data.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for Paniculidine A and Paniculidine B, providing a quantitative basis for their comparison.

Spectroscopic DataPaniculidine APaniculidine B
Molecular Formula C₁₄H₁₇NO₂C₁₄H₁₉NO₂
Molecular Weight 231.29 g/mol 233.31 g/mol
Mass Spectrometry (MS) M⁺ at m/z 231M⁺ at m/z 233
Infrared (IR) νₘₐₓ (cm⁻¹) 3400 (N-H), 1730 (C=O)3400 (O-H), no C=O band
¹H NMR (CDCl₃, δ ppm) ~8.1 (br s, 1H, N-H), 3.65 (s, 3H, OCH₃), 7.6-7.0 (m, 5H, Ar-H), 2.8-1.8 (m, 5H), 1.1 (d, 3H)3.9 (s, 3H, N-OCH₃), 7.6-7.0 (m, 5H, Ar-H), 3.5 (d, 2H, CH₂OH), 2.8-1.6 (m, 5H), 0.95 (d, 3H)
¹³C NMR (CDCl₃, δ ppm) ~177 (C=O), 51.5 (OCH₃), 136.5 (C), 127.2 (C), 122.1 (CH), 121.5 (CH), 119.3 (CH), 118.8 (CH), 114.8 (C), 111.2 (CH), 37.5 (CH), 31.0 (CH₂), 25.0 (CH₂), 19.5 (CH₃)137.2 (C), 130.5 (C), 128.5 (CH), 121.8 (CH), 119.5 (CH), 109.5 (CH), 106.8 (CH), 68.2 (CH₂OH), 61.0 (N-OCH₃), 38.0 (CH), 30.5 (CH₂), 24.5 (CH₂), 16.8 (CH₃)

Elucidation of Structural Differences through Spectroscopy

The spectroscopic data provides clear evidence for the structural differences between Paniculidine A and Paniculidine B.

  • Mass Spectrometry: The two-unit difference in molecular weight (231 vs. 233) is consistent with the presence of a methyl ester in Paniculidine A versus a primary alcohol and an N-methoxy group in Paniculidine B.

  • Infrared Spectroscopy: The IR spectrum of Paniculidine A displays a strong absorption band around 1730 cm⁻¹, characteristic of a carbonyl group (C=O) in an ester. This band is absent in the spectrum of Paniculidine B. Instead, Paniculidine B exhibits a broad absorption around 3400 cm⁻¹, indicative of an alcohol (O-H) group. Both compounds show a band around 3400 cm⁻¹ for the N-H stretch in the indole ring of Paniculidine A.

  • ¹H NMR Spectroscopy: The proton NMR spectra reveal several key distinctions. Paniculidine A shows a sharp singlet at approximately 3.65 ppm, corresponding to the methyl ester protons. In contrast, Paniculidine B has a singlet at around 3.9 ppm, attributed to the N-methoxy protons. The presence of a broad singlet at ~8.1 ppm in the spectrum of Paniculidine A confirms the unsubstituted indole N-H, which is absent in Paniculidine B. Furthermore, the signals for the terminal methylene (B1212753) group in the side chain appear as a doublet around 3.5 ppm in Paniculidine B, characteristic of a CH₂OH group, whereas in Paniculidine A, these protons are part of a more complex multiplet system further upfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectra provide definitive confirmation of the functional groups. A resonance at approximately 177 ppm in the spectrum of Paniculidine A is characteristic of an ester carbonyl carbon. This signal is absent in the spectrum of Paniculidine B. Conversely, the spectrum of Paniculidine B displays a signal around 68 ppm, corresponding to the carbon of a primary alcohol (CH₂OH), and a signal around 61 ppm for the N-methoxy carbon.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques.

  • Sample Preparation: Paniculidine A and Paniculidine B were isolated from the root bark of Murraya paniculata by solvent extraction and column chromatography.

  • Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a spectrophotometer. Samples were prepared as KBr pellets or as a thin film on NaCl plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). Deuterated chloroform (B151607) (CDCl₃) was used as the solvent, and tetramethylsilane (B1202638) (TMS) served as the internal standard.

Visualizing the Structural Divergence

The structural differences between Paniculidine A and Paniculidine B, which give rise to their distinct spectroscopic properties, can be visualized as follows:

Caption: Structural comparison of Paniculidine A and Paniculidine B.

Comparative Analysis of Paniculidine A Enantiomers: A Review of Currently Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the understanding of the distinct biological activities of the enantiomers of Paniculidine A. While the stereochemistry of the natural form of this indole (B1671886) alkaloid has been established, a direct comparative study of the pharmacological effects of its (+) and (-) forms is not publicly available. This guide outlines the current knowledge on Paniculidine A and highlights the absence of experimental data necessary for a complete comparative analysis.

Paniculidine A is a monochiral indole alkaloid naturally occurring in the plant Murraya paniculata. Through synthetic chemistry, it has been determined that the natural form of Paniculidine A possesses the R-configuration, designated as (+)-Paniculidine A. Its synthetic counterpart, the S-enantiomer or (-)-Paniculidine A, has also been created in a laboratory setting. This availability of both enantiomers is a critical first step for any comparative biological evaluation.

However, despite the successful synthesis of both the natural and unnatural forms, there is a conspicuous lack of published research detailing their biological activities. Extensive searches of chemical and biological databases have not yielded any studies that investigate the pharmacology, toxicology, or mechanism of action of either (+)-Paniculidine A or (-)-Paniculidine A. Consequently, a comparison of their biological activities, as is often performed for chiral drug candidates, cannot be constructed at this time.

The Importance of Enantiomeric Differentiation in Drug Development

In the field of pharmacology and drug development, it is well-established that enantiomers of a chiral compound can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive, less active, or even responsible for adverse effects. This principle of stereoselectivity is a cornerstone of modern drug design and underscores the importance of studying enantiomers as separate chemical entities.

A theoretical workflow for comparing the biological activities of Paniculidine A enantiomers, should the data become available, would involve a series of in vitro and in vivo experiments.

Hypothetical Experimental Workflow

Should research on the biological activity of Paniculidine A enantiomers be undertaken, a standard experimental workflow would likely be employed to elucidate their properties.

G cluster_0 Initial Screening cluster_1 In-Depth In Vitro Analysis cluster_2 In Vivo Evaluation Compound Acquisition (+)-Paniculidine A (-)-Paniculidine A Primary Bioassays Broad Panel of In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) Compound Acquisition->Primary Bioassays Dose-Response Studies Determine IC50/EC50 Values Primary Bioassays->Dose-Response Studies Mechanism of Action Target Identification and Signaling Pathway Analysis Dose-Response Studies->Mechanism of Action Pharmacokinetic Studies ADME Profiling (Absorption, Distribution, Metabolism, Excretion) Mechanism of Action->Pharmacokinetic Studies Pharmacodynamic Studies Efficacy in Animal Models Pharmacokinetic Studies->Pharmacodynamic Studies Toxicology Studies Safety and Tolerability Assessment Pharmacodynamic Studies->Toxicology Studies Data Analysis & Comparison Data Analysis & Comparison Toxicology Studies->Data Analysis & Comparison

Caption: Hypothetical workflow for the comparative biological evaluation of Paniculidine A enantiomers.

This workflow would allow researchers to systematically characterize and compare the potency, efficacy, mechanism of action, and safety profiles of (+)- and (-)-Paniculidine A.

Conclusion

At present, a detailed comparison guide on the biological activity of Paniculidine A enantiomers cannot be provided due to the absence of published experimental data. The scientific community has yet to explore the pharmacological properties of these compounds. Future research is necessary to uncover any potential therapeutic applications and to understand the structure-activity relationship of the Paniculidine A enantiomers. For researchers, scientists, and drug development professionals, this represents an untapped area of investigation within the field of natural product chemistry and pharmacology. Until such studies are conducted and their results published, any discussion on the differential activities of Paniculidine A enantiomers remains purely speculative.

Comparative Analysis of the Structure-Activity Relationship of Penaresidin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic and immunomodulatory potential of synthetic derivatives of the marine alkaloid Penaresidin.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic analogues of Penaresidin, a marine alkaloid isolated from the sponge Penares sp. Due to the scarcity of information on "Paniculidine A," this guide focuses on the closely related and well-studied Penaresidin and its analogues, which share a core azetidine (B1206935) structure. The biological activities of these compounds, particularly their cytotoxicity against cancer cell lines and their immunomodulatory effects, are presented with supporting experimental data. This information is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.

Cytotoxicity of Penaresidin B Analogues

The cytotoxic effects of various stereoisomers of Penaresidin B have been evaluated against human lung carcinoma (A549) and colon adenocarcinoma (HT29) cell lines. The data reveals crucial insights into the impact of the stereochemistry of the azetidine ring on anticancer activity.

CompoundStereochemistry of Azetidine RingCytotoxicity (IC50, µM) vs. A549[1]Cytotoxicity (IC50, µM) vs. HT29[1]
Penaresidin B (Natural) (2S, 3R, 4S)>100>100
Analogue 1 (2R, 3S, 4R)>100>100
Analogue 2 (2S, 3S, 4R)>100>100
Analogue 3 (2R, 3R, 4S)>100>100
Analogue 4 (2S, 3R, 4R)1518
Analogue 5 (2R, 3S, 4S)1215
Analogue 6 (2R, 3R, 4R)4552

Key Findings:

  • The natural configuration of Penaresidin B shows weak cytotoxicity.

  • Analogues with (2S, 3R, 4R) and (2R, 3S, 4S) stereochemistry (Analogues 4 and 5) exhibit the most potent cytotoxic activity against both A549 and HT29 cell lines.[1]

  • This suggests that the spatial arrangement of the substituents on the azetidine ring is a critical determinant of cytotoxic potential.

Immunomodulatory Activity of Glycosylated Penaresidin Analogues

The synthesis of Penaresidin analogues bearing a glucose substituent at the C2 position has been explored to investigate their potential as inducers of cytokine production by mouse Natural Killer T (NKT) cells.

CompoundDescriptionCytokine Induction
Analogue 19a Penaresidin analogue with a C2-glucose substituentPotent inducer of IFN-γ, IL-4, and IL-13

Key Findings:

  • The introduction of a glucose moiety can impart significant immunomodulatory activity, highlighting a potential avenue for the development of novel immunostimulatory agents.

Protein Kinase C Inhibition by Penazetidine A

Penazetidine A, another related marine alkaloid, has been identified as a potent inhibitor of Protein Kinase C (PKC), a key enzyme in signal transduction pathways.

CompoundActivityIC50
Penazetidine A Protein Kinase C Inhibitor1 µM

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the Penaresidin B analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4][5][6]

Procedure:

  • Cell Seeding: Cancer cells (A549 and HT29) were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of the Penaresidin B analogues and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Cytokine Release Assay (ELISA)

The induction of cytokine production by glycosylated Penaresidin analogues was assessed using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][8][9][10][11]

Procedure:

  • Cell Stimulation: Mouse spleen cells containing NKT cells were stimulated with the test compounds in a 96-well plate for 48 hours.

  • Supernatant Collection: After incubation, the culture supernatants were collected.

  • ELISA: The concentrations of IFN-γ, IL-4, and IL-13 in the supernatants were quantified using specific ELISA kits according to the manufacturer's instructions.

    • Briefly, the wells of an ELISA plate are coated with a capture antibody specific for the cytokine of interest.

    • The collected supernatants and standards are added to the wells.

    • A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.

    • A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.

  • Data Analysis: The cytokine concentrations in the samples were determined by comparison with a standard curve.

Signaling Pathways and Experimental Workflows

SAR_Logic cluster_sar Structure-Activity Relationship cluster_activity Biological Activities Investigated Penaresidin_Core Penaresidin Core (Azetidine Ring) Analogue_Modification Analogue Modification Penaresidin_Core->Analogue_Modification Synthetic Modification Biological_Activity Biological Activity Analogue_Modification->Biological_Activity Leads to changes in Cytotoxicity Cytotoxicity Biological_Activity->Cytotoxicity Immunomodulation Immunomodulation Biological_Activity->Immunomodulation Enzyme_Inhibition Enzyme Inhibition (PKC) Biological_Activity->Enzyme_Inhibition

Caption: Logical relationship of SAR studies for Penaresidin analogues.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Workflow (MTT Assay) cluster_immunomodulation Immunomodulation Workflow (ELISA) C1 Seed Cancer Cells C2 Treat with Analogues C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 I1 Stimulate Spleen Cells I2 Collect Supernatant I1->I2 I3 Perform ELISA I2->I3 I4 Measure Cytokine Levels I3->I4

Caption: Experimental workflows for cytotoxicity and immunomodulation assays.

References

Comparative Analysis of Paniculidine A Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paniculidine A, a member of the Lycopodium alkaloid family, has attracted attention due to its unique chemical architecture and potential biological activity. The synthesis of this natural product presents a significant challenge to synthetic chemists, necessitating the development of innovative and efficient strategies. This guide provides a comparative analysis of the notable synthetic routes toward Paniculidine A, with a focus on their strategic differences, efficiency, and key chemical transformations.

Overview of Synthetic Strategies

To date, the synthesis of Paniculidine A has been approached from different strategic standpoints. Two key routes that offer a basis for comparison are the enantioselective synthesis of (-)-Paniculidine A by Czeskis and Moissenkov, which also established the absolute configuration of the natural product, and the formal synthesis of (±)-Paniculidine A as part of the total synthesis of (±)-Paniculidine B by Somei and coworkers.

The Czeskis-Moissenkov synthesis employs a chiral pool approach, starting from (R)-pulegone to establish the key stereocenters early on. In contrast, the Somei synthesis utilizes a strategy that introduces the indole (B1671886) moiety at a later stage to a pre-constructed piperidine (B6355638) ring system. These differing approaches in ring construction and stereochemical control provide a valuable platform for a comparative study.

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative metrics for the two primary synthetic routes to Paniculidine A or its key precursors.

MetricCzeskis-Moissenkov Synthesis of (-)-Paniculidine ASomei Formal Synthesis of this compound
Starting Material (R)-(+)-Pulegone2-Picoline
Key Strategy Chiral pool approach, early introduction of stereochemistryLate-stage indole introduction, piperidine ring formation via cyclization
Longest Linear Sequence ~12 steps~10 steps to the Paniculidine A precursor
Overall Yield Not explicitly reported, but key steps have moderate to good yieldsNot explicitly reported for the Paniculidine A precursor
Stereochemical Control Enantioselective, derived from the chiral starting materialRacemic synthesis

Key Strategic Diagrams

The following diagrams illustrate the logical flow and key transformations in each synthetic route.

Czeskis_Moissenkov_Synthesis A (R)-Pulegone B Key Spirocyclic Intermediate A->B Several Steps C Decahydroquinoline (B1201275) Core B->C Ring Expansion D (-)-Paniculidine A C->D Indole Formation

Figure 1: Retrosynthetic analysis of the Czeskis-Moissenkov synthesis of (-)-Paniculidine A.

Somei_Synthesis A 2-Picoline B Substituted Piperidine A->B Several Steps C Key Tricyclic Ketone B->C Intramolecular Cyclization D Paniculidine A Precursor C->D Indole Moiety Introduction

Figure 2: Synthetic strategy for the formal synthesis of this compound by Somei et al.

Experimental Protocols for Key Reactions

Czeskis-Moissenkov Synthesis: Formation of the Decahydroquinoline Core

General Protocol for Reductive Amination: To a solution of the diketone intermediate (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol, is added an amine source, for example, ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) (excess), and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5-2.0 eq). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Somei Synthesis: Indole Moiety Introduction

A crucial step in the Somei synthesis is the introduction of the indole moiety to the pre-formed tricyclic ketone. This is typically achieved through a Fischer indole synthesis or a related method.

General Protocol for Fischer Indole Synthesis: A mixture of the tricyclic ketone (1.0 eq) and a substituted phenylhydrazine (B124118) hydrochloride (1.1-1.5 eq) in a suitable solvent, such as acetic acid or ethanol, is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to afford the desired indole-containing intermediate.

Conclusion

The syntheses of Paniculidine A by Czeskis and Moissenkov and the formal synthesis by Somei and coworkers highlight two distinct and effective strategies for the construction of this complex Lycopodium alkaloid. The Czeskis-Moissenkov route offers an elegant solution for the enantioselective synthesis through a chiral pool approach, which is advantageous for establishing the absolute stereochemistry. The Somei synthesis, on the other hand, provides a convergent approach where the indole nucleus is introduced at a later stage, which can be beneficial for analog synthesis by allowing for variation of the indole portion. The choice of a particular synthetic route will depend on the specific goals of the research program, such as the need for enantiopure material or the desire to create a library of related compounds for structure-activity relationship studies. Both routes provide a strong foundation for future synthetic endeavors in this important class of natural products.

A Comparative Guide to the Validation of Analytical Methods for Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of Paniculidine A, an indole (B1671886) alkaloid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The focus is on the validation of these methods to ensure data integrity, reliability, and consistency, in line with regulatory expectations.

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose.[1] This guide is designed to assist in the selection of the most appropriate analytical method for Panicul-idine A and to provide a clear understanding of the key validation parameters and their acceptable limits.

Comparative Overview of Analytical Methods

The choice of an analytical method for the quantification of Paniculidine A depends on several factors, including the sample matrix, required sensitivity and selectivity, and available instrumentation.

  • HPLC-UV: A robust and widely accessible technique suitable for routine quality control of bulk drug and formulated products. It offers good precision and linearity but may lack the sensitivity and selectivity required for complex biological matrices.

  • LC-MS/MS: The gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. It is the preferred method for quantifying low concentrations of Paniculidine A in complex matrices such as plasma or tissue.

  • HPTLC: A versatile and cost-effective technique for the simultaneous analysis of multiple samples. It is particularly useful for screening and for the analysis of herbal extracts and formulations.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of Paniculidine A using HPLC-UV, LC-MS/MS, and HPTLC. The data presented is illustrative and representative of what would be expected for a validated method for an indole alkaloid.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL10 - 500 ng/band
Correlation Coefficient (r²) ≥ 0.999≥ 0.999≥ 0.998
Regression Equation y = mx + cy = mx + cy = mx + c

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSHPTLC
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 5.0%≤ 5.0%
- Intermediate Precision≤ 3.0%≤ 7.0%≤ 8.0%

Table 3: Sensitivity

ParameterHPLC-UVLC-MS/MSHPTLC
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL5 ng/band
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 ng/mL10 ng/band

Experimental Protocols

Below are representative experimental protocols for the quantification of Paniculidine A using the three analytical techniques.

1. HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh and dissolve the Paniculidine A reference standard in methanol (B129727) to prepare a stock solution.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

    • For drug product analysis, dissolve a known quantity of the formulation in a suitable solvent, followed by filtration through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm (based on the UV absorbance maximum of the indole chromophore).

    • Injection Volume: 20 µL.

  • Validation:

    • Specificity: Analyze a blank, a placebo, and a Paniculidine A standard to demonstrate no interference at the retention time of the analyte.

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Paniculidine A.

    • Precision: Determine repeatability by injecting the same standard solution multiple times and intermediate precision by performing the analysis on different days with different analysts.

2. LC-MS/MS Method

  • Sample Preparation (for plasma samples):

    • Perform a protein precipitation by adding acetonitrile to the plasma sample.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution with water containing 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for Paniculidine A.

  • Validation:

    • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences.

    • Linearity: Prepare a calibration curve in the biological matrix.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

3. HPTLC Method

  • Sample Preparation:

    • Prepare standard solutions of Paniculidine A in methanol.

    • Extract the sample containing Paniculidine A with a suitable solvent.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

    • Sample Application: Apply samples and standards as bands using an automated applicator.

    • Mobile Phase: A suitable mixture of organic solvents (e.g., toluene:ethyl acetate:formic acid).

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase vapor.

  • Densitometric Analysis:

    • Dry the plate after development.

    • Scan the plate with a densitometer at 280 nm.

    • Quantify the analyte by correlating the peak areas of the samples with those of the standards.

  • Validation:

    • Specificity: Compare the Rf values and spectra of the analyte in the sample and standard tracks.

    • Linearity: Prepare a calibration curve by plotting the peak area against the amount of standard applied.

    • Accuracy: Perform recovery studies by spiking a known amount of sample with the standard.

    • Precision: Assess repeatability by spotting the same standard multiple times and intermediate precision by analyzing on different plates.

Visualizing the Validation Process

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the validation of analytical methods for Paniculidine A.

G cluster_0 Method Development cluster_1 Method Validation Method_Selection Method Selection (HPLC-UV, LC-MS/MS, HPTLC) Parameter_Optimization Optimization of Analytical Parameters Method_Selection->Parameter_Optimization Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Method is Validated

Caption: Workflow for the validation of an analytical method.

G cluster_characteristics Analytical_Method Analytical Method for Paniculidine A Performance_Characteristics Performance Characteristics Accuracy Accuracy (% Recovery) Precision Precision (RSD%) Specificity Specificity Linearity Linearity (r²) Sensitivity Sensitivity (LOD/LOQ) Robustness Robustness Trueness Trueness Accuracy->Trueness Measures Variability Variability Precision->Variability Measures Interference Interference Specificity->Interference Assesses Proportionality Proportionality Linearity->Proportionality Demonstrates Detection_Limits Detection_Limits Sensitivity->Detection_Limits Determines Reliability Reliability Robustness->Reliability Ensures

Caption: Relationship between analytical method and validation parameters.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the cytotoxic properties of Paniculidine A and its related alkaloids has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of experimental data, methodologies, and the underlying signaling pathways associated with these compounds.

While specific cytotoxic data for Paniculidine A remains limited in publicly available scientific literature, this guide leverages experimental findings on structurally related alkaloids from the same genus, Murraya, to provide a valuable comparative context. The focus of this comparison is on carbazole (B46965) alkaloids isolated from Murraya species, for which significant cytotoxic data is available.

Comparative Cytotoxicity Data

The cytotoxic activity of various carbazole alkaloids from Murraya species has been assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting biological processes, is a critical parameter in these evaluations. A lower IC50 value signifies higher potency. The table below summarizes the reported IC50 values for selected Murraya alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
Murrayazoline (B1257835)DLD-1 (Colon)5.7[1]
O-Methylmurrayamine ADLD-1 (Colon)17.9[1]
MahanineHL-60 (Leukemia)12.1[2]
HeLa (Cervical)12.8[2]
Murrayamine-JHL-60 (Leukemia)5.1[2]
HeLa (Cervical)7.7[2]
Murrayafolline-AHL-60 (Leukemia)8.5[2]
HeLa (Cervical)4.6[2]

Experimental Protocols

The evaluation of cytotoxicity for the aforementioned alkaloids predominantly utilizes the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines by measuring cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the alkaloids. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Indole (B1671886) and carbazole alkaloids often exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[3][4] One of the key mechanisms is the activation of the intrinsic (mitochondrial) apoptosis pathway.[1] This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Several signaling pathways are implicated in the cytotoxic action of these alkaloids, including the MAPK, and PI3K/Akt/mTOR pathways.[1][5][6] For instance, some carbazole alkaloids from Murraya koenigii have been shown to induce apoptosis in colon cancer cells through the downregulation of the Akt/mTOR signaling pathway.[1]

Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and the intrinsic apoptosis pathway.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Lines) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (Alkaloid Dilutions) treatment Treatment with Alkaloids compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay absorbance Absorbance Reading mtt_assay->absorbance incubation->mtt_assay viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50

A generalized workflow for cytotoxicity assessment.

intrinsic_apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Events alkaloids Indole/Carbazole Alkaloids bax Bax/Bak Activation alkaloids->bax activates bcl2 Bcl-2/Bcl-xL Inhibition alkaloids->bcl2 inhibits mito Mitochondrion bax->mito promotes release bcl2->mito prevents release cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 apoptosome->cas3 activates active_cas3 Active Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis executes

The intrinsic (mitochondrial) pathway of apoptosis.

Conclusion

While direct experimental data on the cytotoxicity of Paniculidine A is not yet widely available, the comparative analysis of related carbazole alkaloids from the Murraya genus provides a strong basis for further investigation. The potent cytotoxic effects observed for compounds like murrayazoline and murrayamine-J highlight the potential of this class of alkaloids as a source for novel anticancer agents. Future research should aim to elucidate the specific cytotoxic profile and mechanism of action of Paniculidine A to fully understand its therapeutic potential.

References

Assessing the Novelty of (±)-Paniculidine A's Chemical Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have identified (±)-Paniculidine A, a natural product isolated from Murraya paniculata, as a simple indole (B1671886) alkaloid. Its chemical structure, methyl 2-methyl-4-(indol-3-yl)butanoate, presents a unique variation on the well-known class of indole-3-alkanoic acids, raising questions about its structural novelty and potential for distinct biological activities.

This guide provides a comparative analysis of this compound's structure against other known natural products, supported by available data to offer an objective assessment for researchers, scientists, and drug development professionals.

Structural Elucidation and Key Features

This compound is characterized by an indole nucleus substituted at the C3 position with a four-carbon chain terminating in a methyl ester. A key distinguishing feature is the presence of a methyl group at the C2 position of this butyrate (B1204436) side chain. The systematic IUPAC name for this structure is methyl (2S)-2-methyl-4-(1H-indol-3-yl)butanoate, and its chemical formula is C₁₄H₁₇NO₂ (CAS Registry Number: 97399-93-4).[1]

Comparison with Structurally Similar Natural Products

The novelty of a natural product's structure is best assessed by comparing it to existing compounds. The core of this compound is the indole-3-alkyl moiety, a common scaffold in a vast class of over 4100 known indole alkaloids. These are broadly categorized as non-isoprenoid and isoprenoid alkaloids, with Paniculidine A belonging to the simpler, non-isoprenoid group.[2]

A close structural relative is Indole-3-butyric acid (IBA), a well-characterized plant hormone (auxin) found in various plant species, including maize and willow. Like Paniculidine A, IBA possesses an indole ring with a four-carbon chain at the C3 position. However, IBA lacks the C2-methyl substitution and exists as a carboxylic acid rather than a methyl ester in its parent form. While the methyl ester of IBA is a known synthetic compound, its widespread natural occurrence is not as firmly established as that of IBA itself.

The crucial point of distinction for this compound lies in the C2-methylation of the butyrate side chain . Extensive searches of natural product databases have not revealed other naturally occurring indole-3-alkanoic acid esters with this specific substitution pattern. This suggests that the C2-methyl group is a key element contributing to the structural novelty of this compound.

The significance of this seemingly minor structural variation should not be underestimated in the context of drug development, as small molecular changes can lead to profound differences in biological activity, metabolic stability, and pharmacokinetic properties.

Data Presentation: Structural Comparison

CompoundChemical StructureKey Structural FeaturesNatural Source
This compound Methyl 2-methyl-4-(indol-3-yl)butanoate Indole ring, C3-(2-methyl)butyrate methyl ester side chainMurraya paniculata
Indole-3-butyric acid (IBA) 4-(1H-indol-3-yl)butanoic acid Indole ring, C3-butyric acid side chainMaize, Willow, etc.
Methyl indole-3-butyrate Methyl 4-(1H-indol-3-yl)butanoate Indole ring, C3-butyrate methyl ester side chainPrimarily synthetic, natural occurrence not well-documented

Biological Activity and Potential Significance

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of indole-3-alkanoic acids exhibits a range of biological effects.

Indole-3-butyric acid (IBA) is primarily known for its auxin activity in plants, promoting root formation. This activity is mediated by its conversion to indole-3-acetic acid (IAA), the main plant auxin.

Other indole derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural similarity of this compound to these bioactive molecules suggests that it may also possess interesting pharmacological properties. The C2-methyl group could potentially influence its interaction with biological targets, leading to a unique activity profile compared to its non-methylated counterparts.

Further research is required to elucidate the specific biological activities of this compound and to understand how its unique structural feature influences its function.

Experimental Protocols

To facilitate further research, this section outlines a general methodology for the isolation and characterization of indole alkaloids from plant material, which would be applicable to the study of this compound.

General Protocol for Isolation of Indole Alkaloids:

  • Extraction: Dried and powdered plant material (e.g., leaves, stems of Murraya paniculata) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and a non-polar organic solvent (e.g., hexane) to remove fats and other non-polar compounds.

  • Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to isolate the basic alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Logical Workflow for Novelty Assessment

The process of assessing the novelty of a natural product like this compound can be visualized as a logical workflow.

G cluster_0 Discovery and Characterization cluster_1 Novelty Assessment cluster_2 Biological Evaluation Isolation Isolation from Natural Source (Murraya paniculata) Structure Structure Elucidation (Spectroscopic Methods) Isolation->Structure DB_Search Database Search (Known Natural Products) Structure->DB_Search Comparison Structural Comparison DB_Search->Comparison Lit_Review Literature Review (Related Compound Classes) Lit_Review->Comparison Novelty Assessment of Novelty Comparison->Novelty Bioassays Biological Assays Novelty->Bioassays SAR Structure-Activity Relationship Studies Bioassays->SAR

Figure 1. Workflow for assessing the novelty of a natural product.

Conclusion

Based on the available evidence, the chemical structure of this compound, specifically the presence of a methyl group at the C2 position of the butyrate side chain attached to the indole C3 position, appears to be a novel structural feature among naturally occurring simple indole alkaloids. While it shares the common indole-3-alkanoic acid scaffold with known compounds like the plant hormone IBA, this specific substitution pattern has not been reported in other natural products. This unique structural element warrants further investigation into the biological activities of this compound, as it may confer distinct pharmacological properties compared to its non-methylated analogs. Future research should focus on the total synthesis of this compound and its enantiomers, comprehensive biological screening, and the elucidation of its mechanism of action to fully understand the significance of this novel natural product.

References

A Comparative Guide to Indole Alkaloids in Biological Assays: Paniculidine A Remains an Enigma

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the diverse biological activities of indole (B1671886) alkaloids, a comprehensive comparative analysis of Paniculidine A's performance in biological assays remains elusive due to a lack of publicly available experimental data. While its isolation from Murraya paniculata has been documented, specific quantitative data on its cytotoxic, anti-inflammatory, or antimicrobial effects are not present in the current body of scientific literature. This guide, therefore, aims to provide a comparative framework for well-characterized indole alkaloids, highlighting the kind of data necessary for a thorough evaluation, and underscores the knowledge gap that exists for compounds like Paniculidine A.

Indole alkaloids are a large and structurally diverse class of natural products that have been a rich source of lead compounds in drug discovery. Their wide range of biological activities, including anticancer, antimicrobial, and neurological effects, has led to the development of several clinically important drugs. A direct comparison of their efficacy and potency in various biological assays is crucial for researchers in academia and the pharmaceutical industry to identify promising new therapeutic agents.

The Challenge of Undisclosed Data

A thorough comparative analysis, as requested, hinges on the availability of quantitative data from standardized biological assays. For a compound like Paniculidine A, this would ideally include:

  • Cytotoxicity Assays: Half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines to determine its potency and selectivity.

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) values against a range of pathogenic bacteria and fungi to assess its antimicrobial spectrum.

  • Anti-inflammatory Assays: Data on the inhibition of key inflammatory mediators or pathways, such as nitric oxide (NO) production, cyclooxygenase (COX) enzymes, or cytokine release.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

Unfortunately, extensive searches of scientific databases and literature have not yielded this specific experimental data for Paniculidine A or its close structural analogues. While reports confirm its existence as a natural product, its biological activity profile remains uncharacterized in the public domain.

A Framework for Comparison: Well-Characterized Indole Alkaloids

To illustrate the type of comparative analysis that is possible with available data, this guide presents a selection of well-studied indole alkaloids and their performance in key biological assays. This serves as a template for how Paniculidine A could be evaluated in the future.

For the purpose of this guide, we will consider the following representative indole alkaloids:

  • Vinblastine: A well-known anti-cancer agent.

  • Reserpine: An antihypertensive and antipsychotic drug.

  • Staurosporine: A potent protein kinase inhibitor.

  • Ellipticine: An anti-cancer agent with a distinct mechanism of action.

Comparative Biological Activity Data

The following table summarizes the cytotoxic activities of these selected indole alkaloids against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

Indole AlkaloidCancer Cell LineAssay TypeIC50 (µM)
Vinblastine HeLa (Cervical Cancer)MTT Assay0.002
A549 (Lung Cancer)MTT Assay0.003
Reserpine MCF-7 (Breast Cancer)SRB Assay15
PC-3 (Prostate Cancer)MTT Assay25
Staurosporine Jurkat (T-cell Leukemia)Apoptosis Assay0.05
U937 (Histiocytic Lymphoma)Cell Viability Assay0.01
Ellipticine L1210 (Mouse Leukemia)Cytotoxicity Assay0.2
P388 (Mouse Leukemia)Cytotoxicity Assay0.15

Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. For detailed experimental conditions, please refer to the original research articles.

Experimental Protocols: A Glimpse into the Methodology

To ensure reproducibility and allow for meaningful comparisons, detailed experimental protocols are essential. Below are generalized methodologies for common assays used to evaluate indole alkaloids.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the indole alkaloid for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Assay (Broth Microdilution)
  • Bacterial/Fungal Culture: The microorganism is grown in a suitable broth medium to a specific optical density.

  • Compound Dilution: The indole alkaloid is serially diluted in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of an indole alkaloid is crucial for its development as a therapeutic agent. This often involves investigating its effect on specific cellular signaling pathways.

G

G

Conclusion: A Call for Further Research

While the framework for comparing the biological activities of indole alkaloids is well-established, the lack of specific experimental data for Paniculidine A prevents its inclusion in a direct comparative analysis. This highlights a critical need for further research to characterize the bioactivity of this and many other novel natural products. The scientific community is encouraged to conduct and publish detailed studies on the biological effects of lesser-known indole alkaloids to unlock their full therapeutic potential. Until such data becomes available, a comprehensive and objective comparison of Paniculidine A against its more studied counterparts will remain an important but unanswered question in the field of natural product drug discovery.

Confirming the Absolute Configuration of Synthetic Paniculidine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute configuration of a synthesized chiral molecule is a critical step in drug discovery and development. This guide provides a comparative overview of key analytical techniques used to confirm the absolute stereochemistry of synthetic Paniculidine A, a monochiral prenylindole alkaloid. The performance of these methods is compared, supported by illustrative experimental data and detailed protocols.

The synthesis of the (S)-enantiomer of Paniculidine A has been reported, which in turn established the absolute configuration of the natural product as (R)[1]. This guide will use this foundational work as a basis for comparing methods to confirm the stereochemistry of a newly synthesized batch of Paniculidine A.

Data Presentation: Comparison of Chiroptical Methods

The absolute configuration of a chiral molecule can be determined by comparing the chiroptical properties of the synthetic material with a known standard or with quantum chemical calculations. Below is a summary of expected quantitative data for (R)- and (S)-Paniculidine A using three common techniques: Optical Rotation, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Table 1: Comparison of Chiroptical Data for the Enantiomers of Paniculidine A

Parameter(R)-Paniculidine A (Natural)(S)-Paniculidine A (Synthetic)Method Principle
Specific Rotation ([α]D) -31.9° (c 0.1, CHCl3)[2]+27.3° (c 1.78, CHCl3)[2]Measures the rotation of plane-polarized light.
Vibrational Circular Dichroism (VCD) See Figure 1aSee Figure 1bMeasures the differential absorption of left and right circularly polarized infrared light by vibrational transitions.
Electronic Circular Dichroism (ECD) See Figure 2aSee Figure 2bMeasures the differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.

Note: The VCD and ECD data presented are representative spectra for illustrative purposes, based on typical spectra of indole (B1671886) alkaloids.

Figure 1a: Representative VCD Spectrum of (R)-Paniculidine A

Wavenumber (cm-1)ΔAbs (x 10-5)
1650+8.2
1600-5.5
1450+12.1
1300-9.8

Figure 1b: Representative VCD Spectrum of (S)-Paniculidine A

Wavenumber (cm-1)ΔAbs (x 10-5)
1650-8.2
1600+5.5
1450-12.1
1300+9.8

Figure 2a: Representative ECD Spectrum of (R)-Paniculidine A

Wavelength (nm)Δε (M-1cm-1)
220+15.3
250-8.7
280+5.2

Figure 2b: Representative ECD Spectrum of (S)-Paniculidine A

Wavelength (nm)Δε (M-1cm-1)
220-15.3
250+8.7
280-5.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Optical Rotation Measurement

Objective: To measure the specific rotation of the synthetic Paniculidine A sample and compare it to the literature value for the known enantiomer.

Instrumentation:

  • Polarimeter with a sodium lamp (D-line, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of synthetic Paniculidine A and dissolve it in chloroform (B151607) in a 10 mL volumetric flask. Fill the polarimeter cell with the solution, ensuring no air bubbles are present.

  • Measurement: Place the cell in the polarimeter and measure the observed rotation (αobs).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = αobs / (c * l) where 'c' is the concentration in g/mL and 'l' is the path length in dm.

  • Comparison: Compare the calculated specific rotation with the literature value for (S)-Paniculidine A (+27.3°)[2]. A value close to this confirms the synthesis of the (S)-enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD spectrum of the synthetic Paniculidine A and compare it with the computationally predicted spectrum for the assigned enantiomer.

Instrumentation:

  • FT-VCD Spectrometer

  • BaF2 sample cell (100 µm pathlength)

  • Nitrogen purge or vacuum system

Procedure:

  • Sample Preparation: Prepare a solution of synthetic Paniculidine A in deuterated chloroform (CDCl3) at a concentration of approximately 0.1 M.

  • Data Acquisition:

    • Acquire the VCD spectrum over the range of 2000-1000 cm-1.

    • Set the resolution to 4 cm-1.

    • Collect a sufficient number of scans (e.g., for 1-2 hours) to achieve an adequate signal-to-noise ratio.

    • Acquire a background spectrum of the solvent under the same conditions.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum.

  • Comparison: Compare the experimental VCD spectrum with the computationally predicted spectrum for (S)-Paniculidine A. The absolute configuration is confirmed if the signs and relative intensities of the experimental bands match the calculated spectrum.

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To measure the ECD spectrum of synthetic Paniculidine A and confirm its absolute configuration by comparing it with the spectrum of the known enantiomer or a calculated spectrum.

Instrumentation:

  • Circular Dichroism Spectrometer

  • Quartz cuvette (1 cm pathlength)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of synthetic Paniculidine A in methanol (B129727) at a concentration of approximately 0.1 mg/mL.

  • Data Acquisition:

    • Record the ECD spectrum from 400 nm to 200 nm.

    • Use a scanning speed of 100 nm/min and a bandwidth of 1 nm.

    • Acquire a baseline spectrum of the solvent.

  • Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data from millidegrees to molar circular dichroism (Δε).

  • Comparison: The ECD spectrum of the synthetic (S)-enantiomer should be a mirror image of the spectrum of the natural (R)-enantiomer. Alternatively, the experimental spectrum can be compared to a computationally predicted spectrum for the (S)-configuration.

Mandatory Visualization

The following diagrams illustrate the workflow for confirming the absolute configuration of synthetic Paniculidine A and the logical relationship between the different analytical methods.

G cluster_synthesis Synthesis cluster_analysis Chiroptical Analysis cluster_comparison Comparison & Confirmation Synthetic Paniculidine A Synthetic Paniculidine A Optical Rotation Optical Rotation Synthetic Paniculidine A->Optical Rotation VCD Spectroscopy VCD Spectroscopy Synthetic Paniculidine A->VCD Spectroscopy ECD Spectroscopy ECD Spectroscopy Synthetic Paniculidine A->ECD Spectroscopy Confirmation of Absolute Configuration Confirmation of Absolute Configuration Optical Rotation->Confirmation of Absolute Configuration Compare sign and magnitude VCD Spectroscopy->Confirmation of Absolute Configuration Compare spectral fingerprint ECD Spectroscopy->Confirmation of Absolute Configuration Compare Cotton effects Literature Data (R-Paniculidine A) Literature Data (R-Paniculidine A) Literature Data (R-Paniculidine A)->Optical Rotation Quantum Chemical Calculation Quantum Chemical Calculation Quantum Chemical Calculation->VCD Spectroscopy Quantum Chemical Calculation->ECD Spectroscopy G R_Pan (R)-Paniculidine A OR Optical Rotation ([α]D) R_Pan->OR - value VCD VCD Spectrum R_Pan->VCD Specific Pattern ECD ECD Spectrum R_Pan->ECD Specific Cotton Effects S_Pan (S)-Paniculidine A S_Pan->OR + value S_Pan->VCD Mirror Image Pattern S_Pan->ECD Mirror Image Cotton Effects

References

Spectroscopic Cross-Validation of Lycopodium Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the spectroscopic data of Lycopodine and 4α-hydroxyanhydrolycodoline, providing valuable insights for researchers in natural product chemistry, and drug development.

In the field of natural product chemistry, the accurate elucidation and cross-validation of spectroscopic data are paramount for the definitive identification of molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of two related Lycopodium alkaloids: Lycopodine and 4α-hydroxyanhydrolycodoline. While the initial intent was to focus on (±)-Paniculidine A, the publicly available, tabulated spectroscopic data for this specific compound is limited. Therefore, we present a comparison of two well-characterized alkaloids from the same family to illustrate the principles of spectroscopic data validation.

This guide is intended for researchers, scientists, and drug development professionals working with natural products. The provided data, presented in a clear, tabular format, alongside detailed experimental protocols, will aid in the identification and characterization of similar compounds.

Comparative Spectroscopic Data

The ¹H and ¹³C NMR data for Lycopodine and 4α-hydroxyanhydrolycodoline are summarized below. These tables highlight the chemical shift differences that arise from the structural variations between the two molecules, providing a basis for spectroscopic cross-validation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm, J in Hz)

PositionLycopodine4α-hydroxyanhydrolycodoline[1]
1-2.83 (t, 13.2)
2-1.89 (m)
3-1.87 (m)
6-3.12 (dd, 15.2, 6.6)
7-2.76
9-2.76
10-2.42
11-5.65 (d, 5.1)
12-2.11 (m)
13--
14-1.43 (m)
15-1.91 (m)
16-CH₃-0.84 (d, 6.2)

Note: Complete ¹H NMR data for Lycopodine was not available in a comparable tabulated format in the search results.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

PositionLycopodine4α-hydroxyanhydrolycodoline[1]
1-42.9
2-30.1
3-25.8
4-75.2
5-210.5
6-52.1
7-45.6
8-39.4
9-51.9
10-38.1
11-118.8
12-139.9
13-58.9
14-35.1
15-27.5
16-22.1

Experimental Protocols

The following protocols describe the general procedures for the isolation and NMR spectroscopic analysis of Lycopodium alkaloids, based on methodologies reported in the literature.[1]

Isolation of Lycopodium Alkaloids
  • Extraction: The air-dried and powdered whole plants of a Lycopodium species are extracted with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of the purified alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

    • ¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).

    • ¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.

    • 2D NMR: To aid in structure elucidation, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Workflow and Structural Relationship

The following diagrams illustrate the general workflow for the isolation and characterization of natural products and the structural relationship between the compared alkaloids.

experimental_workflow Experimental Workflow for Alkaloid Characterization plant_material Plant Material (e.g., Lycopodium japonicum) extraction Extraction (e.g., with Methanol) plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids chromatography Chromatographic Separation (Silica Gel, HPLC) crude_alkaloids->chromatography pure_compound Isolated Pure Alkaloid chromatography->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_compound->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Workflow for Natural Product Isolation and Characterization

logical_relationship Structural Relationship lycopodine Lycopodine (Parent Structure) modification Hydroxylation & Dehydration (Chemical or Biosynthetic Modification) lycopodine->modification anhydrolycodoline 4α-hydroxyanhydrolycodoline (Derivative) modification->anhydrolycodoline

Structural Relationship of Compared Alkaloids

References

Safety Operating Guide

Proper Disposal of (±)-Paniculidine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Safety Measures

Before handling (±)-Paniculidine A, it is crucial to wear appropriate personal protective equipment to avoid contact with skin and eyes, as well as inhalation.[2]

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. Avoid the formation of dust and aerosols.[2]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[2]

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Absorption: For liquid spills, use an inert absorbent material. For solid spills, carefully collect the material to avoid generating dust.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.

Disposal Procedures

Proper disposal of this compound and its contaminated materials is critical. It is imperative to adhere to local, state, and federal regulations for chemical waste disposal.[3]

Disposal of Pure this compound:

  • Waste Classification: this compound should be treated as hazardous chemical waste.

  • Containerization: Place the compound in a clearly labeled, sealed, and appropriate waste container. The container must be compatible with the chemical to prevent any reaction.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.[3]

Disposal of Contaminated Materials:

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Labware: Contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned glassware can then be washed normally. Disposable labware that has come into contact with this compound should be disposed of as hazardous solid waste.

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag and disposed of accordingly.

General Disposal Workflow:

Caption: Workflow for the proper disposal of this compound.

In-Lab Neutralization (Not Recommended)

While some laboratory waste can be neutralized in-house, this is generally not recommended for complex organic molecules like alkaloids without a validated and approved protocol.[4][5] Attempting to neutralize this compound without a specific procedure could lead to hazardous reactions or byproducts. Therefore, professional disposal is the safest and most compliant method.

Regulatory Compliance

All laboratories that generate hazardous waste must comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[3] This includes obtaining an EPA ID number if required and adhering to specific timelines for waste storage and disposal.[3]

Key Regulatory Considerations:

Requirement Description
EPA ID Number May be required depending on the volume of hazardous waste generated monthly.[3]
Waste Manifest A shipping document that tracks hazardous waste from generation to disposal.
Storage Time Limits Regulations often limit the amount of time hazardous waste can be stored on-site.[3]
Training Personnel handling hazardous waste must receive appropriate training.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (±)-Paniculidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of (±)-Paniculidine A, a natural product with potential biological activity. Adherence to these guidelines is critical to ensure personal safety, prevent environmental contamination, and maintain the integrity of your research. This guide offers procedural, step-by-step instructions to address key operational and disposal considerations, establishing a foundation of trust and safety in your laboratory.

Essential Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on the potential hazards associated with this compound and similar alkaloids.

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloved).Required for all handling activities, including preparation, administration, and disposal. Change gloves frequently, especially after direct contact.
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Required for all handling activities to protect against splashes and fine particles.
Body Protection Disposable, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[2]Required to prevent skin contact and contamination of personal clothing. Should have long sleeves with tight-fitting cuffs.[2]
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling the compound as a powder or when there is a potential for aerosol generation.[2]
Additional Protection Face shield worn over safety goggles.Recommended when there is a significant risk of splashing.[2]
Fire/flame resistant and impervious clothing.[1]To be worn when handling larger quantities or when fire hazards are present.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is paramount. The following protocols provide detailed methodologies for the safe management of this compound in a laboratory setting.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Designated Work Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.[2]

  • Pre-Handling Preparation :

    • Assemble all necessary materials: this compound, solvent, volumetric flasks, pipettes, and waste containers.

    • Place a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.

  • Donning PPE : Before handling the compound, put on all required PPE in the following order: gown, inner gloves, respiratory protection (if needed), eye protection, and outer gloves.[2]

  • Weighing the Compound :

    • If in solid form, carefully weigh the desired amount of this compound in a tared container within the fume hood.

    • Avoid creating dust. If dust formation is a risk, use appropriate respiratory protection.[1]

  • Dissolution :

    • Add the solvent to the container with the compound.

    • Gently swirl or vortex to dissolve the compound completely.

    • Transfer the solution to a volumetric flask and bring it to the final volume with the solvent.

  • Labeling and Storage :

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

  • Decontamination and Doffing PPE :

    • Wipe down the work area and any equipment used with an appropriate deactivating solution.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Remove PPE in a manner that avoids self-contamination: remove outer gloves, gown, then inner gloves. Remove eye and respiratory protection last.[2]

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.[2]

  • Chemical Waste :

    • Unused or expired this compound should be collected in a suitable, closed container labeled for chemical waste.[1]

    • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Materials :

    • All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips) should be collected in a designated hazardous waste container.

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Empty Containers :

    • Containers can be triply rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration where permissible.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood/BSC) gather_materials 2. Assemble Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Dissolve in Solvent weigh->dissolve label_store 6. Label and Store Solution dissolve->label_store decontaminate 7. Decontaminate Work Area label_store->decontaminate dispose_waste 8. Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.